GSK6853
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDVNSBYDXPIO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK6853: A Technical Guide to a Highly Selective BRPF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and exceptionally selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)[1][2][3][4][5]. BRPF1 is a crucial scaffolding protein essential for the assembly and function of the MYST family of histone acetyltransferase (HAT) complexes. These complexes play a fundamental role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. This compound provides the scientific community with a valuable tool to investigate the specific biological functions of the BRPF1 bromodomain and to explore its therapeutic potential. This guide offers an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed methodologies for key experimental assays.
Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its potency, selectivity, and cellular engagement.
Table 1: In Vitro Potency of this compound against BRPF1
| Assay Type | Parameter | Value | Reference |
| TR-FRET | pIC50 | 8.1 | |
| TR-FRET | IC50 | 8 nM | |
| BROMOscan | pKd | 9.5 | |
| BROMOscan | Kd | 0.3 nM |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value | Selectivity vs. BRPF1 | Reference |
| BRPF2 | TR-FRET | pIC50 | 5.1 | >900-fold | |
| BRPF3 | TR-FRET | pIC50 | 4.8 | >1000-fold | |
| BRD4 (BD1) | TR-FRET | pIC50 | 4.7 | >1000-fold | |
| BRD4 (BD2) | TR-FRET | pIC50 | <4.3 | >1000-fold | |
| BET Family | BROMOscan | - | - | >500-fold | |
| Other Bromodomains | BROMOscan | - | - | >1600-fold |
Table 3: Cellular Activity and Physicochemical Properties of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| NanoBRET Cellular Target Engagement | pIC50 | 7.7 | - | |
| NanoBRET Cellular Target Engagement | IC50 | 20 nM | - | |
| Chemoproteomic Competition Binding | pIC50 (endogenous BRPF1) | 8.6 | HuT-78 | |
| Physicochemical Properties | Parameter | Value | Units | Reference |
| Chrom logD pH 7.4 | - | 2.0 | - | |
| CLND Solubility | - | 140 | µg/mL |
Table 4: In Vivo Pharmacokinetics of this compound in Male CD1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1 | - | - | - | |
| Oral (PO) | 3 | 42 | 1.5 | 22 | |
| Intraperitoneal (IP) | 3 | 469 | 0.25 | 85 |
Signaling Pathway and Mechanism of Action
BRPF1 acts as a scaffold within the MOZ/MORF HAT complexes, which also include the catalytic subunit (MOZ or MORF), ING5, and EAF6. The bromodomain of BRPF1 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific chromatin regions. This leads to the acetylation of histone H3, a key mark for transcriptional activation. By selectively inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of the MYST complex to chromatin, thus modulating gene expression.
Caption: this compound inhibits the BRPF1 bromodomain, preventing MYST complex recruitment and histone acetylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that these are generalized protocols and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to the BRPF1 bromodomain.
Caption: Workflow for the TR-FRET based BRPF1 bromodomain binding assay.
Methodology:
-
Reagents:
-
His-tagged BRPF1 bromodomain protein.
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
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Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).
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Streptavidin-d2 (acceptor).
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound serially diluted in assay buffer.
-
-
Procedure:
-
Add this compound dilutions to a low-volume 384-well plate.
-
Add a pre-mixed solution of His-tagged BRPF1 bromodomain and Tb-conjugated anti-His antibody.
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Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add a pre-mixed solution of biotinylated H4K12ac peptide and streptavidin-d2.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at approximately 620 nm (for Terbium) and 665 nm (for d2).
-
The TR-FRET signal is expressed as the ratio of the acceptor to donor fluorescence. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to the BRPF1 bromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.
Methodology:
-
Sample Preparation:
-
Purified BRPF1 bromodomain protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch.
-
All solutions should be degassed prior to use.
-
-
Procedure:
-
The sample cell of the ITC instrument is loaded with the BRPF1 protein solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the this compound solution (typically at a 10-fold higher concentration than the protein).
-
After thermal equilibration, a series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell.
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The heat change associated with each injection is measured.
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The integrated heat data is plotted against the molar ratio of this compound to BRPF1. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
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NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to engage the BRPF1 bromodomain within living cells.
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Methodology:
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Cell Culture and Transfection:
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Cells (e.g., HEK293T) are transiently transfected with plasmids encoding for a NanoLuc® luciferase-BRPF1 bromodomain fusion protein (the BRET donor) and a HaloTag®-Histone H3 fusion protein (the BRET acceptor).
-
-
Procedure:
-
Transfected cells are harvested and plated in a white 96-well plate.
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The HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer) is added to the cells and allowed to equilibrate.
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Serial dilutions of this compound are added to the wells.
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The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescence reaction.
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The plate is read immediately on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the HaloTag-Histone H3 from the NanoLuc-BRPF1 by this compound.
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Conclusion
This compound is a highly potent and selective BRPF1 bromodomain inhibitor with excellent cellular activity. Its well-characterized biochemical and cellular profiles, along with its favorable in vivo pharmacokinetic properties, make it an invaluable tool for dissecting the biological roles of the BRPF1 bromodomain. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further elucidate the function of BRPF1 in health and disease and to explore its potential as a therapeutic target. It is recommended to use a concentration of no higher than 1 µM in cell-based assays to minimize the risk of off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of GSK6853 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK6853, a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1). This document details its mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for its characterization, offering valuable insights for researchers in epigenetics and drug discovery.
Introduction to this compound and its Target, BRPF1
This compound is a selective benzimidazolone inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 is a crucial scaffolding protein essential for the assembly of the MYST family of histone acetyltransferase (HAT) complexes, including the MOZ (Monocytic Leukaemic Zinc-finger protein) and MORF (MOZ-Related Factor) complexes.[2][3] These complexes play a significant role in epigenetic regulation by acetylating histone tails, a post-translational modification that generally leads to a more open chromatin structure and transcriptional activation.[4]
The BRPF1 protein contains multiple domains that allow it to interact with chromatin, including a bromodomain that recognizes and binds to acetylated lysine (B10760008) residues on histone tails.[2] By selectively inhibiting this bromodomain, this compound serves as a valuable tool to investigate the specific role of BRPF1-mediated acetyl-lysine recognition in gene regulation and disease.[2] The development of highly selective probes like this compound is critical to dissect the functions of individual bromodomains, especially to differentiate their effects from the well-studied BET (Bromodomain and Extra-Terminal domain) family of proteins.[2]
Quantitative Data for this compound
The potency and selectivity of this compound have been extensively characterized across a range of biochemical and cellular assays. The following table summarizes the key quantitative data.
| Assay Type | Metric | Value | Target/System | Reference(s) |
| Biochemical Assays | ||||
| TR-FRET | pIC50 | 8.1 | Recombinant BRPF1 Bromodomain | [1] |
| BROMOscan | pKd | 9.5 | Recombinant BRPF1 Bromodomain | [3][5] |
| BROMOscan | Kd | 0.3 nM | Recombinant BRPF1 Bromodomain | [4] |
| BROMOscan Selectivity | - | >1600-fold vs. other bromodomains | Panel of 48 bromodomains | [3][5] |
| Cellular Assays | ||||
| NanoBRET | pIC50 | 7.7 | NanoLuc-BRPF1 and HaloTag-Histone H3.3 in HEK293 cells | [4] |
| NanoBRET | IC50 | 20 nM | BRPF1B interaction with histones | [4] |
| Chemoproteomics | pIC50 | 8.6 | Endogenous full-length BRPF1 in HUT-78 cell lysate | [4] |
| In Vivo Data (Mouse) | ||||
| Bioavailability (PO, 3 mg/kg) | %F | 22% | Male CD1 Mouse | [1] |
| Bioavailability (IP, 3 mg/kg) | %F | 85% | Male CD1 Mouse | [1] |
| Terminal Half-life (IV, 1 mg/kg) | t1/2 | 1.7 h | Male CD1 Mouse | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This inhibition prevents the recruitment of the BRPF1-containing HAT complexes to chromatin at sites of histone acetylation. As BRPF1 is a scaffold protein, its interaction with acetylated histones is a key step in the localization and activity of the associated MOZ/MORF histone acetyltransferases. By disrupting this interaction, this compound effectively blocks the subsequent acetylation of histone tails by these complexes, leading to alterations in gene expression.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of this compound to the BRPF1 bromodomain in a competitive format.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated peptide corresponding to an acetylated histone tail is bound to a streptavidin-conjugated acceptor, and a GST-tagged BRPF1 bromodomain is bound by an anti-GST antibody conjugated to the donor. When the bromodomain binds the acetylated peptide, FRET occurs. This compound competes with the peptide for binding to the bromodomain, thus disrupting FRET in a dose-dependent manner.
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Serially dilute this compound in DMSO and then in assay buffer.
-
Prepare a solution containing GST-BRPF1, biotinylated acetyl-histone peptide, anti-GST-Europium, and Streptavidin-APC in assay buffer.
-
-
Assay Plate Setup:
-
Add the this compound dilutions to a 384-well low-volume microplate.
-
Add the protein/peptide/antibody mixture to all wells.
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Include controls for no inhibition (DMSO only) and background (no protein).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
BROMOscan™
BROMOscan™ (Eurofins DiscoverX) is a proprietary, competitive binding assay used to determine the dissociation constant (Kd) and selectivity of compounds against a large panel of bromodomains.
Principle: The assay involves a DNA-tagged bromodomain, an immobilized ligand, and the test compound (this compound). The bromodomain is incubated with the immobilized ligand in the presence of the test compound. If this compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand. The amount of bromodomain bound to the immobilized ligand is then quantified using qPCR of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[6]
General Protocol:
-
Assay Setup:
-
The test compound (this compound) is incubated with a specific DNA-tagged bromodomain (e.g., BRPF1) and a proprietary immobilized ligand in assay buffer.
-
-
Competition:
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The mixture is allowed to reach equilibrium. This compound competes with the immobilized ligand for binding to the bromodomain.
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-
Separation:
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The solid support with the immobilized ligand (and any bound bromodomain) is separated from the unbound components.
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-
Quantification:
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The amount of DNA-tagged bromodomain remaining on the solid support is quantified using qPCR.
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-
Data Analysis:
-
The amount of bound bromodomain is compared between test samples and a DMSO control.
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A dose-response curve is generated by testing a range of this compound concentrations to calculate the Kd. For selectivity profiling, a single high concentration of the compound is typically tested against a large panel of bromodomains.
-
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to BRPF1 within living cells.
Principle: This assay uses a NanoLuc® luciferase-tagged BRPF1 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the energy acceptor). When the tracer binds to the NanoLuc-BRPF1 fusion protein, BRET occurs. This compound, being cell-permeable, can enter the cells and compete with the tracer for binding to BRPF1, causing a decrease in the BRET signal in a dose-dependent manner.
General Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a vector expressing the NanoLuc-BRPF1 fusion protein.
-
The transfected cells are cultured for a period (e.g., 24 hours) to allow for protein expression.
-
-
Assay Plate Setup:
-
The cells are harvested and seeded into a white 96- or 384-well assay plate.
-
This compound is serially diluted and added to the cells.
-
The fluorescent NanoBRET™ tracer is added to all wells at a fixed concentration.
-
-
Incubation:
-
The plate is incubated at 37°C in a CO2 incubator for a set time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium with the target protein inside the cells.
-
-
Signal Detection:
-
The NanoBRET™ substrate (e.g., furimazine) is added to the wells.
-
The plate is immediately read on a luminometer capable of measuring both the donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) emission wavelengths.
-
-
Data Analysis:
-
The BRET ratio (Acceptor emission / Donor emission) is calculated.
-
The data is plotted against the this compound concentration to generate a dose-response curve and determine the cellular IC50.
-
Chemoproteomic Competition Binding Assay
This method is used to confirm the binding of this compound to the endogenous, full-length BRPF1 protein within a complex cellular lysate.
Principle: This assay utilizes "kinobeads" or other affinity matrices that are baited with broad-spectrum, immobilized kinase inhibitors or other affinity reagents to capture a large number of protein kinases and other ATP-binding proteins, including some bromodomain-containing proteins, from a cell lysate. In a competition experiment, the cell lysate is pre-incubated with this compound before being applied to the beads. If this compound binds to BRPF1 in the lysate, it will prevent BRPF1 from being captured by the beads. The proteins captured on the beads are then identified and quantified using mass spectrometry.[7]
General Protocol:
-
Cell Lysate Preparation:
-
Culture cells (e.g., HUT-78) and prepare a native cell lysate under non-denaturing conditions.
-
-
Competition Binding:
-
The cell lysate is incubated with various concentrations of this compound or a vehicle control (DMSO).
-
-
Affinity Capture:
-
The pre-incubated lysate is then added to the affinity beads and incubated to allow for protein binding.
-
-
Washing and Elution:
-
The beads are washed to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
-
Data Analysis:
-
The abundance of each identified protein is compared between the this compound-treated samples and the DMSO control.
-
A dose-dependent decrease in the amount of BRPF1 captured on the beads indicates specific binding of this compound to BRPF1. An IC50 value can be determined from this data.
-
Conclusion
This compound is a highly potent and selective chemical probe for the BRPF1 bromodomain. Its well-characterized biochemical and cellular activity, combined with its suitability for in vivo studies, makes it an invaluable tool for elucidating the role of BRPF1 in epigenetic regulation. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the function of BRPF1 in health and disease, and to aid in the development of novel therapeutics targeting this important epigenetic reader. It is recommended to use this compound at concentrations no higher than 1 µM in cell-based assays to minimize the potential for off-target effects.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Targets of GSK6853: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream targets and mechanism of action of GSK6853, a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). By inhibiting the BRPF1 bromodomain, this compound serves as a critical tool for elucidating the biological roles of this epigenetic reader and identifying potential therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a selective inhibitor of the BRPF1 bromodomain.[1][2] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes.[3][4] These complexes are involved in the acetylation of histones, an essential epigenetic modification for regulating gene transcription.[3][4] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the chromatin remodeling process and altering the expression of downstream genes.[5]
Quantitative Analysis of this compound Potency and Selectivity
This compound exhibits high potency for BRPF1 and remarkable selectivity over other bromodomains. The following tables summarize the key quantitative data from various biochemical and cellular assays.
| Assay Type | Target | Parameter | Value | Reference |
| BROMOscan | BRPF1 | pKd | 9.5 | [5] |
| TR-FRET | BRPF1 | pIC50 | 8.1 | [6] |
| NanoBRET Cellular Target Engagement | Endogenous BRPF1 | pIC50 | 7.7 | [5] |
| Chemoproteomic Competition Binding | Endogenous BRPF1 | pIC50 | 8.6 | [5] |
Table 1: Potency of this compound for BRPF1
| Assay Type | Comparison | Selectivity | Reference |
| BROMOscan | Over all other bromodomains tested | >1600-fold | [5] |
| TR-FRET | BRPF2/3 | >1000-fold | [7] |
| TR-FRET | BRD4 BD1/2 | >1000-fold | [7] |
Table 2: Selectivity of this compound
Downstream Signaling Pathway: The JAK2/STAT3/CCNA2 Axis in Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to exert its anti-proliferative effects by inhibiting the JAK2/STAT3 signaling pathway, leading to the downregulation of Cyclin A2 (CCNA2).[8][9] This culminates in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[8][9]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ptglab.com [ptglab.com]
- 8. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of GSK6853 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK6853 is a potent, selective, and cell-permeable chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain. As a critical scaffolding protein for the assembly of MYST family histone acetyltransferase (HAT) complexes, BRPF1 plays a pivotal role in chromatin remodeling and gene transcription. Inhibition of its bromodomain by this compound provides a powerful tool to dissect the biological functions of BRPF1 and explore its therapeutic potential. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative impact on BRPF1, detailed experimental protocols for its use, and its downstream effects on signaling pathways and chromatin-regulated processes.
Introduction to Chromatin Remodeling and BRPF1
The eukaryotic genome is compacted into a dynamic structure known as chromatin.[1] The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins.[2] The accessibility of DNA for processes like transcription is heavily regulated by ATP-dependent chromatin remodeling complexes and post-translational modifications of histone tails.[1][3]
These modifications, including acetylation, methylation, and phosphorylation, constitute a "histone code" that is "written" by enzymes like histone acetyltransferases (HATs), "erased" by enzymes like histone deacetylases (HDACs), and "read" by proteins containing specialized domains such as bromodomains and chromodomains.[4] Bromodomains specifically recognize and bind to ε-N-acetylated lysine (B10760008) residues on histone tails, a mark generally associated with transcriptionally active chromatin.[5]
BRPF1 is a member of the BRPF family of scaffolding proteins that are essential for the assembly and function of MYST family HAT complexes (e.g., MOZ/MORF).[5][6][7] BRPF1 contains multiple domains, including a bromodomain that binds to acetylated histones, thereby recruiting the HAT complex to specific chromatin loci to regulate gene expression.[5][6]
This compound: Mechanism of Action
This compound is a potent and highly selective benzimidazolone inhibitor that targets the acetyl-lysine binding pocket of the BRPF1 bromodomain.[5][8] By competitively blocking this interaction, this compound prevents the recruitment and stabilization of the BRPF1-containing MYST HAT complexes at chromatin. This disruption leads to altered histone acetylation patterns, changes in chromatin structure, and subsequent modulation of gene expression. The precise downstream effects are context-dependent, but studies have shown significant impacts on cell proliferation and cell cycle regulation.[9][10]
References
- 1. The mechanisms of action of chromatin remodelers and implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the Combinatorial Effects of Histone Modifications by Association Rule Mining in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and regulation of ATP-dependent chromatin-remodelling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
GSK6853: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK6853 is a potent, highly selective, and cell-permeable chemical probe that inhibits the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1][2] BRPF1 is a critical scaffolding protein for the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and transcriptional regulation.[1][3] Dysregulation of BRPF1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, pharmacological properties, and the experimental protocols used to characterize its anticancer effects.
Core Mechanism of Action: BRPF1 Inhibition
BRPF1 acts as a scaffold, bringing together the catalytic subunit of MYST HATs (like MOZ/MORF) with other regulatory proteins to form a functional complex. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the HAT complex to specific chromatin regions to regulate gene expression.[1]
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain with high affinity.[1] This prevents BRPF1 from docking onto chromatin, thereby disrupting the assembly and function of the BRPF1-MYST HAT complex and altering the expression of downstream target genes.
Pharmacological and Physicochemical Profile
This compound has been characterized as a superior chemical probe with properties suitable for both in vitro and in vivo studies.[1]
| Parameter | Value | Assay / Species | Reference |
| Biochemical Potency | |||
| pIC₅₀ (BRPF1) | 8.1 | TR-FRET | [4] |
| pKd (BRPF1) | 9.5 (300 pM) | BROMOscan | [1][3][5][6] |
| Cellular Activity | |||
| pIC₅₀ (NanoBRET) | 7.7 (20 nM) | Cellular Target Engagement | [1][2] |
| Selectivity | >1600-fold | BROMOscan Panel | [3][4][5][6] |
| Physicochemical | |||
| Aqueous Solubility | 140 µg/mL | [3] | |
| In Vivo PK (CD1 Mouse) | |||
| IV Dose (1 mg/kg) | [4] | ||
| Clearance | 107 mL/min/kg | [4] | |
| Volume of Distribution (Vd) | 5.5 L/kg | [4] | |
| Terminal Half-life (t½) | 1.7 h | [4] | |
| PO Dose (3 mg/kg) | [4] | ||
| Cₘₐₓ | 42 ng/mL | [4] | |
| Tₘₐₓ | 1.5 h | [4] | |
| Bioavailability (F) | 22% | [4] | |
| IP Dose (3 mg/kg) | [4] | ||
| Cₘₐₓ | 469 ng/mL | [4] | |
| Tₘₐₓ | 0.25 h | [4] | |
| Bioavailability (F) | 85% | [4] | |
| Fraction Unbound (fub) | 7.9% | CD1 Mouse | [1][5] |
Preclinical Efficacy in Cancer
Non-Small Cell Lung Cancer (NSCLC)
Recent studies have highlighted the potent antiproliferative effects of this compound in NSCLC cell lines A549 and H1975.[7][8] The primary mechanism involves the disruption of the JAK2/STAT3 signaling pathway, a key oncogenic driver in lung cancer.[7] Inhibition of BRPF1 by this compound leads to reduced phosphorylation of JAK2 and STAT3. This, in turn, suppresses the transcription of Cyclin A2 (CCNA2), a critical regulator of cell cycle progression.[7][8] The resulting CCNA2 downregulation causes cell cycle arrest at the G0/G1 checkpoint and subsequent apoptosis.[7]
Quantitative In Vitro Effects in NSCLC Cells
| Cell Line | Treatment | Effect | Reference |
| A549 & H1975 | This compound (0-100 µM) | Concentration-dependent reduction in cell viability. | [7] |
| A549 & H1975 | This compound (50 µM) | Significant accumulation of cells in the G0/G1 phase. | [7] |
| A549 & H1975 | This compound (25, 50, 100 µM) | Concentration-dependent increase in apoptosis. | [7] |
Liver and Breast Cancer
In hepatoma (Huh7) and breast cancer (MDA-MB-231) cell lines, interference with BRPF1 via this compound induces cellular death.[9] Studies have also shown that combining this compound with the BET bromodomain inhibitor JQ1 results in additive effects in reducing cancer cell viability, suggesting a potential synergistic therapeutic strategy.[9]
Hepatocellular Carcinoma (HCC)
Preclinical studies in mice have reported that BRPF1 inhibitors, including this compound, can effectively inhibit the growth of HCC tumors, further supporting its potential as a therapeutic agent in solid tumors.[3]
Experimental Protocols
The characterization of this compound's effects in NSCLC involved a series of standard and advanced molecular biology techniques.[7][8]
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced cellular death in liver and breast cancer cells by dual BET/BRPF1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK6853: A Technical Guide to its High Specificity for the BRPF1 Bromodomain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing 1 (BRPF1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[1][4] The exceptional selectivity of this compound for BRPF1 over other bromodomains, including those within the same family and the well-studied BET family, makes it an invaluable tool for elucidating the specific biological functions of the BRPF1 bromodomain and for the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's specificity, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Specificity
The remarkable specificity of this compound for BRPF1 has been quantified through various biochemical and cellular assays. The data consistently demonstrates a significantly higher affinity for BRPF1 compared to a wide range of other bromodomains.
Biochemical Assays
Two primary biochemical assays, BROMOscan™ and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), have been instrumental in defining the selectivity profile of this compound.
| Assay Type | Target Bromodomain | Potency (pKd) | Potency (IC50/Kd) | Selectivity vs. BRPF1 | Reference |
| BROMOscan™ | BRPF1 | 9.5 | 0.3 nM (Kd) | - | |
| BRPF2 | - | - | >90-fold | ||
| BET Family | - | - | >500-fold | ||
| Other Bromodomains | - | - | >1600-fold | ||
| TR-FRET | BRPF1 | 8.1 | 8 nM (IC50) | - | |
| BRPF2/3 | 5.1/4.8 | - | >1000-fold | ||
| BRD4 BD1/2 | 4.7/<4.3 | - | >1000-fold |
Cellular Assays
Cellular target engagement and functional assays confirm that this compound maintains its high potency and selectivity within a cellular context.
| Assay Type | Cell Line | Target | Potency (pIC50) | Potency (IC50) | Reference |
| NanoBRET™ | HEK293 | Endogenous BRPF1 | 7.7 | 20 nM | |
| Chemoproteomic Competition Binding | HuT-78 | Endogenous BRPF1 | 8.6 | - | |
| HuT-78 | Endogenous BRD3 | - | Selectivity demonstrated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the principles and generalized protocols for the key assays used to determine the specificity of this compound.
BROMOscan™ Binding Assay
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a reference ligand immobilized on a solid support from the bromodomain of interest. The amount of bromodomain bound to the solid support is quantified using qPCR.
Methodology:
-
Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.
-
Competition: A DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound).
-
Quantification: The amount of DNA-tagged bromodomain bound to the solid support is quantified by qPCR. A reduction in the qPCR signal indicates displacement of the bromodomain by the test compound.
-
Data Analysis: Dissociation constants (Kd) are calculated from the dose-response curves.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
Methodology:
-
Reagents: A biotinylated histone peptide ligand and a GST-tagged BRPF1 bromodomain are used. The donor fluorophore (e.g., Europium chelate) is conjugated to an anti-GST antibody, and the acceptor fluorophore (e.g., APC) is conjugated to streptavidin.
-
Interaction: In the absence of an inhibitor, the BRPF1 bromodomain binds to the histone peptide, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.
-
Competition: this compound competes with the histone peptide for binding to the BRPF1 bromodomain. This disrupts the interaction, leading to a decrease in the TR-FRET signal.
-
Data Analysis: IC50 values are determined from the dose-dependent inhibition of the TR-FRET signal.
NanoBRET™ Cellular Target Engagement Assay
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay performed in live cells to measure compound binding to a target protein. Energy transfer occurs between a NanoLuc® luciferase-tagged protein (donor) and a cell-permeable fluorescent tracer (acceptor).
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding for NanoLuc-BRPF1 bromodomain and Halo-tagged histone H3.3.
-
Tracer Addition: A cell-permeable fluorescent ligand that binds to the BRPF1 bromodomain is added to the cells. Binding of the tracer to the NanoLuc-BRPF1 fusion protein results in a BRET signal.
-
Competition: this compound is added to the cells and competes with the fluorescent tracer for binding to the NanoLuc-BRPF1. This competition leads to a dose-dependent decrease in the BRET signal.
-
Signal Detection: The donor and acceptor emissions are measured, and the BRET ratio is calculated.
-
Data Analysis: Cellular IC50 values are determined from the dose-response curves.
Chemoproteomic Competition Binding Assay
Principle: This assay quantifies the binding of a compound to its endogenous protein target in a complex biological sample, such as a cell lysate. It relies on the ability of the test compound to compete with an immobilized, broad-spectrum affinity matrix for binding to the target protein.
Methodology:
-
Cell Lysate Preparation: Nuclear and chromatin extracts are prepared from a relevant cell line (e.g., HuT-78).
-
Competition: The cell lysate is pre-incubated with varying concentrations of this compound.
-
Affinity Pull-down: The pre-incubated lysate is then incubated with derivatized sepharose beads that serve as a broad-spectrum affinity matrix for bromodomains.
-
Elution and Separation: Proteins bound to the beads are eluted and separated by SDS-PAGE.
-
Quantification: The amount of endogenous BRPF1 pulled down at each this compound concentration is quantified by immuno-blotting.
-
Data Analysis: The pIC50 is determined from the dose-dependent reduction in the amount of pulled-down BRPF1.
BRPF1 Signaling Pathway
BRPF1 is a scaffold protein that is essential for the assembly and activity of the MOZ/MORF (KAT6A/KAT6B) and HBO1 (KAT7) histone acetyltransferase (HAT) complexes. These complexes play a critical role in regulating gene expression through the acetylation of histone tails, particularly on histone H3.
The BRPF1 protein contains several domains that mediate its interactions within the HAT complex and with chromatin. An N-terminal region of BRPF1 interacts with the MYST domain of the acetyltransferases (MOZ, MORF, or HBO1). The middle part of BRPF1 binds to ING5 and EAF6, which are other core components of the complex. The bromodomain of BRPF1 recognizes acetylated histones, helping to anchor the complex to chromatin and propagate the acetylation signal. By inhibiting the BRPF1 bromodomain, this compound is thought to disrupt the recruitment and/or stabilization of the MOZ/MORF/HBO1 complexes at specific chromatin loci, thereby modulating gene expression.
Conclusion
This compound is an exceptionally potent and selective inhibitor of the BRPF1 bromodomain. Its high degree of specificity, validated through a battery of rigorous biochemical and cellular assays, establishes it as a superior chemical probe for investigating the biological functions of BRPF1. The detailed experimental protocols and an understanding of the BRPF1 signaling pathway provided in this guide are intended to facilitate further research into the therapeutic potential of targeting this key epigenetic regulator. The continued use of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of the roles of the BRPF1 bromodomain in health and disease.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GSK6853: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective BRPF1 Bromodomain Inhibitor
GSK6853 is a highly potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in regulating gene expression through histone acetylation.[3][4] The development of selective inhibitors like this compound is instrumental in dissecting the biological functions of BRPF1 and exploring its therapeutic potential. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Structure and Optimization
This compound emerged from an optimization effort of an initial benzimidazolone hit, GSK5959.[1] The lead compound, while showing good BRPF1 inhibition, had suboptimal physicochemical properties, including poor solubility. The subsequent SAR exploration focused on modifying different positions of the benzimidazolone scaffold to enhance potency, selectivity, and drug-like properties.
The optimization of the initial hit led to the identification of this compound, which demonstrated significantly improved potency, with a pKd of 9.5 for BRPF1, and over 1600-fold selectivity against a panel of other bromodomains. This remarkable selectivity minimizes the risk of off-target effects, making it a valuable tool for studying BRPF1 biology.
Quantitative Biological Data
The biological activity of this compound and its precursors has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | BRPF1 TR-FRET pIC50 | BRPF1 BROMOscan pKd | BRPF2 TR-FRET pIC50 | BRPF3 TR-FRET pIC50 | BRD4 BD1/2 TR-FRET pIC50 | Selectivity (BROMOscan) | Cellular NanoBRET pIC50 |
| GSK5959 (Lead) | 7.1 | 8.0 | 5.2 | 4.5 | <4.3 / <4.3 | >90-fold vs BRPF2 | 6.0 |
| This compound | 8.1 | 9.5 | 5.1 | 4.8 | <4.7 / <4.3 | >1600-fold | 7.7 |
| Assay | Target | This compound Potency |
| TR-FRET | BRPF1 | pIC50 = 8.1 |
| BROMOscan | BRPF1 | pKd = 9.5 |
| NanoBRET Cellular Target Engagement | Endogenous BRPF1 | pIC50 = 7.7 |
| Chemoproteomic Competition Binding | Endogenous BRPF1 | pIC50 = 8.6 |
Signaling Pathway of BRPF1
BRPF1 functions as a scaffold for the MOZ/MORF (MYST) family of histone acetyltransferases. By binding to acetylated histones via its bromodomain, BRPF1 recruits the HAT complex to specific chromatin regions, leading to further histone acetylation and transcriptional activation. Inhibition of the BRPF1 bromodomain by this compound disrupts this interaction, thereby preventing the recruitment of the MYST complex and subsequent gene activation.
References
Methodological & Application
Application Notes and Protocols for GSK6853 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the inhibition of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[1][3][4] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the formation and function of these HAT complexes.[1][4] Its high selectivity, with over 1600-fold greater affinity for BRPF1 compared to other bromodomains, makes it an invaluable tool for investigating the biological functions of BRPF1 in various cellular processes.[2][5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe its effects on cell proliferation, cell cycle, apoptosis, and specific signaling pathways.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| pIC₅₀ | 8.1 | TR-FRET | Cell-free | [5][7] |
| pIC₅₀ | 7.7 | NanoBRET™ | HEK293 cells | [1][8] |
| pIC₅₀ | 8.6 | Chemoproteomic Competition Binding | HuT-78 cell lysate | [1] |
| IC₅₀ | 8 nM | TR-FRET | Cell-free | [4] |
| IC₅₀ | 20 nM | NanoBRET™ Cellular Target Engagement | HEK293 cells | [4] |
| K d | 0.3 nM | BromoSCAN | Cell-free | [4] |
| Recommended Cellular Concentration | ≤ 1 µM | General Cell-based Assays | Not specific | [1][5][9] |
| Concentration for Antiproliferative Effects | 25 - 400 µM | CCK-8 & Colony Formation | A549 & H1975 (NSCLC) | [10] |
| Concentration for Cell Cycle Arrest | 50 µM | Flow Cytometry | A549 & H1975 (NSCLC) | [10] |
| Concentration for Apoptosis Induction | 25 - 100 µM | Annexin V/PI Staining | A549 & H1975 (NSCLC) | [10] |
Signaling Pathway
This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by downregulating the JAK2/STAT3 signaling pathway, which in turn suppresses the expression of Cyclin A2 (CCNA2), a key regulator of the cell cycle.[10][11] This leads to G0/G1 cell cycle arrest and induction of apoptosis.[10][11]
Caption: this compound inhibits BRPF1, leading to downregulation of the JAK2/STAT3/CCNA2 pathway.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: A typical workflow for investigating the cellular effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (409.48 g/mol ), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 81 mg/mL (197.81 mM).[5]
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][5]
Protocol 2: Cell Viability Assay (CCK-8)
Materials:
-
Cells of interest (e.g., A549, H1975)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[10]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0, 50, 100, 200, and 400 µM.[10] Include a DMSO-only control at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-48 hours.[10]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 3: Colony Formation Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
4% paraformaldehyde
-
0.1% crystal violet solution
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.[10]
-
After treatment, trypsinize and count the cells.
-
Seed 500 cells per well into 6-well plates and culture for 10-14 days, replacing the medium every 2-3 days.[10]
-
After 10-14 days, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 30-60 minutes.[10]
-
Stain the colonies with 0.1% crystal violet for 15 minutes.[10]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO control for 24-48 hours.[10]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.[10]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[10]
-
Incubate for 15 minutes in the dark at room temperature.[10]
-
Analyze the cells by flow cytometry within 1 hour to determine the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 6: Western Blotting for Signaling Pathway Analysis
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed cells and treat with this compound (e.g., 50 µM) for 24 hours.[10]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[10]
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK6853 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, for use in in vivo research settings. The following protocols and data have been compiled to guide the design and execution of pre-clinical studies.
Introduction
This compound is a high-affinity chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1).[1][2][3] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription.[1][2][3] By selectively inhibiting the BRPF1 bromodomain, this compound disrupts the interaction with acetylated histones, thereby modulating gene expression.[4] This document outlines the pharmacokinetic properties of this compound and provides a representative protocol for its use in a murine xenograft model.
Data Presentation
Pharmacokinetic Properties of this compound in Male CD1 Mice
The following table summarizes the key pharmacokinetic parameters of this compound administered via intravenous (IV), oral (PO), and intraperitoneal (IP) routes in male CD1 mice. The data suggests that intraperitoneal administration provides the highest bioavailability.[2][5]
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 1 mg/kg | 3 mg/kg | 3 mg/kg |
| Bioavailability (F%) | N/A | 22% | 85% |
| Cmax | N/A | 42 ng/mL | 469 ng/mL |
| Tmax | N/A | 1.5 h | 0.25 h |
| Blood Clearance (CLb) | 107 mL/min/kg | N/A | N/A |
| Volume of Distribution (Vd) | 5.5 L/kg | N/A | N/A |
| Terminal Half-life (t1/2) | 1.7 h | N/A | N/A |
| Fraction Unbound (fub) | 7.9% | 7.9% | 7.9% |
Data sourced from studies in male CD1 mice.[2][5]
Signaling Pathway and Mechanism of Action
This compound selectively binds to the bromodomain of BRPF1, a key component of the MOZ/MORF histone acetyltransferase complexes. This inhibition disrupts the recruitment of these complexes to chromatin, leading to altered gene expression. In non-small cell lung cancer (NSCLC) cells, inhibition of BRPF1 by this compound has been shown to suppress the JAK2/STAT3 signaling pathway. This leads to the downregulation of Cyclin A2 (CCNA2), a critical cell cycle regulator, resulting in G0/G1 cell cycle arrest and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application of GSK6853 in High-Throughput Screening: A Detailed Guide
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing protein 1 (BRPF1)[1][2][3][4]. BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and gene transcription[2][3][5][6][7]. The dysregulation of these complexes has been implicated in various diseases, including cancer, making BRPF1 an attractive therapeutic target[8]. This compound offers researchers a valuable tool for investigating the biological functions of the BRPF1 bromodomain and for the discovery of novel therapeutic agents through high-throughput screening (HTS)[2]. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
Mechanism of Action
This compound is a benzimidazolone-based inhibitor that specifically targets the acetyl-lysine binding pocket of the BRPF1 bromodomain[1][2]. By occupying this site, it competitively inhibits the interaction between BRPF1 and acetylated histone tails, thereby disrupting the assembly and function of the associated MYST HAT complexes[6][7]. This disruption of protein-protein interaction forms the basis for the development of robust biochemical assays suitable for HTS.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving BRPF1 and a typical experimental workflow for a high-throughput screen using this compound.
Caption: BRPF1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a high-throughput screen to identify BRPF1 inhibitors.
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound, demonstrating its high potency and selectivity. This data is crucial for establishing appropriate assay conditions and for the validation of screening results.
| Parameter | Assay Type | Value | Reference |
| pIC50 | TR-FRET | 8.1 | [1][9] |
| IC50 | TR-FRET | 8 nM | [8] |
| pKd | BROMOscan | 9.5 | [4][5][6] |
| Kd | BROMOscan | 0.3 nM | [8] |
| Cellular IC50 | NanoBRET | 20 nM | [8] |
| Selectivity | BROMOscan | >1600-fold over other bromodomains | [1][4][5][6][8][9] |
| Endogenous BRPF1 pIC50 | Chemoproteomic Assay | 8.6 | [6][8] |
Experimental Protocols
Several assay formats are suitable for high-throughput screening of BRPF1 inhibitors, with Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen being two of the most common and robust methods[10][11][12][13][14][15].
TR-FRET (Time-Resolved Fluorescence Energy Transfer) Assay
This homogeneous assay format is well-suited for HTS to identify compounds that disrupt the interaction between the BRPF1 bromodomain and an acetylated histone peptide[10].
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled anti-GST antibody) to an acceptor fluorophore (e.g., APC-labeled streptavidin) when they are in close proximity. This occurs when the GST-tagged BRPF1 bromodomain binds to a biotinylated, acetylated histone peptide. Inhibitors like this compound disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged recombinant human BRPF1 bromodomain
-
Biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac)
-
Europium (Eu)-chelate labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
-
Reagent Preparation:
-
Dilute the GST-BRPF1 protein and the Eu-anti-GST antibody in assay buffer.
-
Dilute the biotinylated H4K12ac peptide and Streptavidin-APC in a separate tube with assay buffer.
-
The final concentrations of reagents should be optimized empirically but can start in the low nanomolar range.
-
-
Reagent Addition:
-
Add 5 µL of the GST-BRPF1/Eu-anti-GST antibody mixture to each well of the assay plate containing the compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 5 µL of the biotinylated H4K12ac peptide/Streptavidin-APC mixture to all wells.
-
-
Incubation:
-
Centrifuge the plates again and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Excite the Europium donor at approximately 320-340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (APC emission due to FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Normalize the data using high controls (DMSO, no inhibitor) and low controls (a high concentration of this compound).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 values.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen technology is another bead-based assay suitable for HTS of BRPF1 inhibitors[11][13][14][15].
Principle: This assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent[15]. When a GST-tagged BRPF1 protein bound to a Glutathione-coated Acceptor bead interacts with a biotinylated, acetylated histone peptide bound to a Streptavidin-coated Donor bead, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. This compound will disrupt this interaction and reduce the signal.
Materials:
-
GST-tagged recombinant human BRPF1 bromodomain
-
Biotinylated histone H4 peptide acetylated at Lysine 12 (H4K12ac)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
This compound (as a positive control)
-
DMSO
-
AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque plates
Protocol:
-
Compound Plating:
-
Follow the same procedure as for the TR-FRET assay to plate the compounds.
-
-
Reagent Addition:
-
Add 5 µL of a solution containing the GST-BRPF1 protein and the biotinylated H4K12ac peptide in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Bead Addition:
-
In subdued light, prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in the assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Similar to the TR-FRET assay, normalize the data using high and low controls and determine the IC50 values by fitting the concentration-response data to a suitable model.
-
Recommendations for Use in Cell-Based Assays
While this compound is a potent biochemical inhibitor, it is also active in cellular assays[8]. For cell-based experiments, it is recommended to use a concentration of no higher than 1 µM to minimize the risk of off-target effects[1][6][7]. A less active analog, GSK9311, can be used as a negative control in cellular experiments[8]. Cellular target engagement can be confirmed using assays like the NanoBRET™ assay, which has shown a cellular IC50 of 20 nM for this compound[8].
Conclusion
This compound is a powerful and selective tool for the study of BRPF1 biology and for the discovery of novel small molecule inhibitors through high-throughput screening. The detailed protocols and quantitative data provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their HTS campaigns and subsequent hit validation studies. The high-contrast selectivity profile of this compound makes it an excellent positive control for ensuring the robustness and reliability of screening assays targeting the BRPF1 bromodomain.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bmglabtech.com [bmglabtech.com]
GSK6853: A Potent and Selective Chemical Probe for Elucidating BRPF1 Bromodomain Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a highly potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in transcriptional regulation.[2][3] These complexes, including the MOZ/MORF and HBO1 complexes, are integral to processes such as DNA repair, recombination, and transcription activation.[2] The availability of a specific inhibitor like this compound provides a valuable tool to dissect the biological functions of the BRPF1 bromodomain and explore its therapeutic potential. These application notes provide detailed protocols for utilizing this compound to investigate BRPF1 function in various experimental settings.
Data Presentation: Properties of this compound
This compound exhibits exceptional potency and selectivity for the BRPF1 bromodomain, making it an ideal tool for in vitro and cellular studies. Its properties are summarized in the table below.
| Parameter | Assay | Value | Reference |
| Potency | |||
| IC50 | TR-FRET | 8 nM | [2] |
| pIC50 | TR-FRET | 8.1 | [4] |
| Kd | BROMOscan | 0.3 nM | [2] |
| pKd | BROMOscan | 9.5 | [1] |
| Cellular IC50 | NanoBRET™ | 20 nM | [2] |
| Cellular pIC50 | Chemoproteomics | 8.6 | [2] |
| Selectivity | |||
| Fold Selectivity | BROMOscan (vs. 48 other bromodomains) | >1600-fold | [1][2] |
| In Vivo Properties (Mouse) | |||
| Bioavailability (IP) | Pharmacokinetic studies | 85% | [4] |
| Bioavailability (PO) | Pharmacokinetic studies | 22% | [4] |
| Terminal Half-life (IV) | Pharmacokinetic studies | 1.7 h | [4] |
Signaling Pathways and Experimental Workflows
BRPF1 in MYST Histone Acetyltransferase Complexes
BRPF1 acts as a scaffold within the MYST family of HAT complexes. These complexes typically have a tetrameric core that includes BRPF1, a MYST family HAT (like MOZ, MORF, or HBO1), the tumor suppressor ING, and an Eaf6/EPC-related subunit.[2] The bromodomain of BRPF1 is responsible for recognizing acetylated lysine (B10760008) residues on histones, thereby tethering the complex to specific chromatin regions to facilitate histone acetylation and subsequent gene transcription.
Caption: BRPF1 as a scaffold in MYST HAT complexes.
This compound Inhibition of the JAK2/STAT3 Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[3][5] This inhibition leads to the downregulation of Cyclin A2 (CCNA2), a key cell cycle regulator, resulting in cell cycle arrest and reduced proliferation.[5]
Caption: this compound inhibits the JAK2/STAT3 pathway.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of this compound by measuring its ability to displace a fluorescently labeled ligand from the BRPF1 bromodomain.
Materials:
-
Recombinant BRPF1 bromodomain protein (e.g., human, amino acids 637-755)
-
Europium (Eu3+) chelate-labeled anti-tag antibody (e.g., anti-GST) if BRPF1 is tag-labeled
-
Biotinylated histone peptide (e.g., H4K12ac)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
This compound and a negative control compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Protocol:
-
Prepare a serial dilution of this compound and the negative control in assay buffer.
-
In a 384-well plate, add the compounds to the appropriate wells.
-
Add the recombinant BRPF1 protein (and anti-tag antibody if necessary) to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the biotinylated histone peptide and streptavidin-APC to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Eu3+) and ~665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the compound concentration to determine the IC50 value.
Caption: TR-FRET assay workflow.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to engage BRPF1 in live cells by competing with a fluorescent tracer.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-BRPF1 fusion protein
-
Plasmid encoding HaloTag®-Histone H3.3 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for bromodomains
-
Nano-Glo® Live Cell Substrate
-
This compound and a negative control compound
-
White, 96-well cell culture plates
Protocol:
-
Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids and seed into a 96-well plate.
-
Incubate for 18-24 hours to allow for protein expression.
-
Prepare serial dilutions of this compound and the negative control.
-
Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ tracer to all wells and incubate for a further 2 hours.
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters for donor emission (~460 nm) and acceptor emission (~618 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC50.
Caption: NanoBRET™ assay workflow.
Chemoproteomic Competition Binding Assay
This method assesses the binding of this compound to endogenous BRPF1 in a cellular lysate.
Materials:
-
HUT-78 cells (or other relevant cell line)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Affinity matrix with an immobilized broad-spectrum bromodomain inhibitor
-
This compound and a negative control compound
-
Wash buffer (lysis buffer with 0.2% NP-40)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-BRPF1 antibody
Protocol:
-
Prepare cell lysates from HUT-78 cells.
-
Incubate the lysate with varying concentrations of this compound or the negative control for 45 minutes at 4°C.
-
Add the equilibrated affinity matrix to the lysates and incubate for 1-2 hours at 4°C to capture bromodomain-containing proteins.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins with elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BRPF1 antibody to detect the amount of BRPF1 pulled down at each compound concentration.
-
Quantify the band intensities and plot against the compound concentration to determine the pIC50.
Caption: Chemoproteomics workflow.
Cellular Proliferation and Viability Assay
To assess the effect of this compound on cell growth, a standard colorimetric assay such as the CCK-8 assay can be used.
Materials:
-
NSCLC cell lines (e.g., A549, H1975) or other relevant cell lines
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a powerful and selective tool for investigating the biological roles of the BRPF1 bromodomain. The protocols outlined above provide a framework for researchers to characterize the biochemical and cellular activity of this compound and to explore its effects on BRPF1-mediated signaling pathways and cellular processes. The high potency and selectivity of this compound, coupled with its demonstrated cellular activity, make it an invaluable resource for advancing our understanding of BRPF1 function in health and disease. For cellular assays, it is recommended to use concentrations no higher than 1 µM to minimize the risk of off-target effects.[4]
References
- 1. Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting BRPF1 Inhibition by GSK6853 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to detect the inhibition of Bromodomain and PHD Finger Containing 1 (BRPF1) by its selective inhibitor, GSK6853. This document outlines the necessary reagents, step-by-step experimental procedures, and data interpretation guidelines to assess the impact of this compound on BRPF1 and its downstream signaling pathways.
BRPF1 is a crucial scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, playing a significant role in chromatin modification and gene transcription.[1][2][3][4][5][6][7] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][8][9] this compound is a potent and highly selective inhibitor of the BRPF1 bromodomain, making it a valuable tool for studying BRPF1 function.[2][3][10][11][12][13]
Data Presentation
Table 1: Reagents and Recommended Concentrations
| Reagent | Purpose | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | BRPF1 Inhibitor | 1 µM (up to 10 µM in some cell lines)[8][10] | Selleck Chemicals | S7700 |
| Anti-BRPF1 Antibody | Primary antibody for detecting BRPF1 | 1:1000 - 1:4000[4][9] | Thermo Fisher Scientific | PA5-27783[8] |
| Anti-p-JAK2 Antibody | Primary antibody for detecting phosphorylated JAK2 | Varies by manufacturer | Cell Signaling Technology | |
| Anti-JAK2 Antibody | Primary antibody for detecting total JAK2 | Varies by manufacturer | Cell Signaling Technology | |
| Anti-p-STAT3 Antibody | Primary antibody for detecting phosphorylated STAT3 | Varies by manufacturer | Cell Signaling Technology | |
| Anti-STAT3 Antibody | Primary antibody for detecting total STAT3 | Varies by manufacturer | Cell Signaling Technology | |
| Anti-CCNA2 Antibody | Primary antibody for detecting Cyclin A2 | Varies by manufacturer | Cell Signaling Technology | |
| Anti-Bcl-2 Antibody | Primary antibody for detecting Bcl-2 | Varies by manufacturer | Cell Signaling Technology | 2870[8] |
| Anti-cleaved Caspase-3 | Primary antibody for detecting apoptosis marker | Varies by manufacturer | Abcam | ab32042[8] |
| Anti-PARP Antibody | Primary antibody for detecting DNA repair marker | Varies by manufacturer | Cell Signaling Technology | |
| Anti-Rad51 Antibody | Primary antibody for detecting DNA repair marker | Varies by manufacturer | Cell Signaling Technology | 8875[8] |
| Anti-p21 Antibody | Primary antibody for detecting cell cycle inhibitor | Varies by manufacturer | Cell Signaling Technology | |
| Anti-β-Actin Antibody | Loading control | 1:2000[9] | ORIGENE | TA811000[9] |
| Anti-Histone H3 Antibody | Loading control for nuclear fractions | Varies by manufacturer | Abcam | ab1791[5] |
| HRP-conjugated Secondary Antibody | Detection of primary antibody | 1:2000 - 1:10000 | Varies | |
| RIPA Lysis Buffer | Protein extraction | N/A | Millipore | 20-188[9] |
| Protease Inhibitor Cocktail | Prevent protein degradation | Varies by manufacturer | Roche | 11873580001[9] |
| Phosphatase Inhibitor Cocktail | Prevent dephosphorylation | Varies by manufacturer | ||
| BCA Protein Assay Kit | Protein quantification | N/A | Beyotime | P0012S[9] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate selected cancer cell lines (e.g., NSCLC cell lines A549 and H1975, ovarian cancer cell lines OVCAR-3 and PEO4, or glioma cell lines U87-MG and U251) in appropriate culture dishes.[1][8][9]
-
Cell Growth: Culture cells to approximately 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control.[9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[9]
-
Normalization: Normalize the protein concentration of all samples to ensure equal loading for the Western blot.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel (10% gel is a good starting point).[9] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRPF1) at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., β-actin or Histone H3).
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of BRPF1 inhibition.
Caption: Signaling pathway of BRPF1 and the inhibitory effect of this compound.
References
- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRPF1 Anticorps (30186-1-AP) | Proteintech [ptglab.com]
- 5. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activemotif.jp [activemotif.jp]
- 8. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing GSK6853 in Combination with Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, in combination with other epigenetic modifiers. The following protocols and data are intended to facilitate research into the synergistic or additive effects of targeting multiple epigenetic pathways for therapeutic intervention, particularly in oncology.
Introduction to this compound
This compound is a high-affinity chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1), with a reported pIC50 of 8.1.[1][2] BRPF1 is a scaffolding protein crucial for the assembly and activity of MYST histone acetyltransferase (HAT) complexes.[3][4] By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction between the HAT complex and acetylated histones, leading to downstream effects on gene transcription. Due to its high selectivity, exceeding 1600-fold over other bromodomains, this compound is an invaluable tool for dissecting the specific functions of BRPF1 in health and disease. For cellular assays, a concentration of up to 1 µM is recommended to minimize off-target effects.
Combination Therapy Rationale
Epigenetic regulation is a complex process involving the interplay of various proteins and modifications. Targeting a single epigenetic regulator can be effective, but combination therapies that target multiple nodes within the epigenetic machinery may offer synergistic or additive effects, overcoming resistance and enhancing therapeutic efficacy. This document focuses on the combination of this compound with other key classes of epigenetic modifiers:
-
BET (Bromodomain and Extra-Terminal) inhibitors: These compounds, such as JQ1, target the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of histone acetylation involved in transcriptional activation.
-
HDAC (Histone Deacetylase) inhibitors: These drugs block the removal of acetyl groups from histones, leading to a more open chromatin state and altered gene expression.
-
EZH2 (Enhancer of Zeste Homolog 2) inhibitors: These agents inhibit the methyltransferase activity of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing.
Data Presentation: In Vitro Efficacy of this compound Combinations
The following tables summarize key quantitative data from studies investigating the effects of this compound alone and in combination with other epigenetic modifiers on cancer cell lines.
Table 1: Cell Viability (EC50/IC50) Data for this compound and JQ1 Combination
| Cell Line | Compound | EC50/IC50 (µM) | Observation | Reference |
| Huh7 (Hepatoma) | This compound | > 50 | Limited effect on viability as a single agent. | |
| JQ1 | > 50 | Limited effect on viability as a single agent. | ||
| This compound + JQ1 | 16.7 | Additive effect in reducing cell viability. | ||
| MDA-MB-231 (Breast Cancer) | This compound | > 50 | Interference with BRPF1 induces cellular death. | |
| JQ1 | > 50 | Induces morphological changes with limited effect on viability. | ||
| This compound + JQ1 | 24.9 | Additive effect in reducing cell viability. | ||
| A549 (NSCLC) | This compound | Not specified | Dose-dependent inhibition of proliferation. | |
| H1975 (NSCLC) | This compound | Not specified | Dose-dependent inhibition of proliferation. |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in NSCLC Cell Lines
| Cell Line | Treatment | Effect | Assay | Reference |
| A549 | This compound (50 µM, 24h) | G0/G1 cell cycle arrest | Flow Cytometry | |
| H1975 | This compound (50 µM, 24h) | G0/G1 cell cycle arrest | Flow Cytometry | |
| A549 | This compound (0-100 µM, 24h) | Dose-dependent increase in apoptosis | Annexin V/PI Staining | |
| H1975 | This compound (0-100 µM, 24h) | Dose-dependent increase in apoptosis | Annexin V/PI Staining |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in combination with other epigenetic modifiers.
Cell Viability Assay (Based on MTT or CCK-8)
This protocol is designed to determine the effect of this compound and a combination agent on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Huh7, MDA-MB-231, A549, H1975)
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., JQ1, HDAC inhibitor, EZH2 inhibitor; stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium. For combination treatments, a fixed ratio or a matrix of concentrations can be used. Include a vehicle control (DMSO).
-
Remove the overnight medium and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50/IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound and a combination agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, the combination agent, or the combination for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC/APC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in protein expression and phosphorylation states, for example, in the JAK2/STAT3 pathway, upon treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-Cyclin A2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
Visualizations: Signaling Pathways and Experimental Workflows
BRPF1 and Downstream Signaling
Experimental Workflow for Combination Drug Screening
Workflow for Apoptosis Analysis
Proposed Combinations for Future Investigation
Based on the existing literature, the following combinations with this compound warrant further investigation:
-
This compound + HDAC inhibitors (e.g., Vorinostat, Panobinostat): The rationale is that inhibiting BRPF1's "reader" function while preventing the "erasure" of acetyl marks by HDACs could lead to a more profound and sustained alteration of the chromatin landscape and gene expression.
-
This compound + EZH2 inhibitors (e.g., Tazemetostat, GSK126): This combination targets both activating (via BRPF1/HAT) and repressive (via EZH2/PRC2) epigenetic complexes. This dual approach could be particularly effective in cancers where both pathways are dysregulated.
For these novel combinations, it is recommended to start with the cell viability and apoptosis assays described above to determine potential synergistic or additive effects. Subsequent mechanistic studies could involve RNA sequencing to understand the global transcriptomic changes and ChIP-sequencing to investigate alterations in histone modifications at specific gene loci.
Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for GSK6853 Treatment in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a highly potent and selective chemical probe for the inhibition of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2] BRPF1 is a crucial scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, including those containing MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor).[3][4][5] Notably, the MOZ gene is frequently rearranged in acute myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins such as MOZ-TIF2. This implicates BRPF1 as a potential therapeutic target in leukemia. These application notes provide a summary of the effects of this compound on leukemia cell lines, along with detailed protocols for relevant experiments.
Data Presentation
The anti-proliferative effects of BRPF1 inhibitors have been observed in certain leukemia cell lines. While extensive quantitative data for this compound across a wide range of leukemia cell lines is still emerging, preliminary findings and data from other BRPF1 inhibitors suggest a context-dependent anti-cancer activity.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| THP-1 | Acute Myeloid Leukemia | Anti-proliferative Activity | Single-digit micromolar inhibition | |
| MLL-rearranged Leukemia cell lines | Acute Leukemia | Anti-proliferative Activity | Moderate inhibition (with pan-BRPF1 inhibitors) |
Note: The data for THP-1 cells with a BRPF1 inhibitor suggests a potential for anti-leukemic activity, though further studies with this compound are needed to establish specific IC50 values. The observation that some hematological tumor cell lines did not respond to BRPF1 inhibition highlights the importance of cell context.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting the BRPF1 bromodomain, which is a key component of histone acetyltransferase (HAT) complexes. This inhibition disrupts the assembly and function of these complexes, leading to downstream effects on gene transcription and cellular processes. In the context of leukemia, particularly AML with MOZ or MLL rearrangements, targeting BRPF1 is a promising therapeutic strategy. The following diagrams illustrate the putative signaling pathway and general experimental workflows for investigating the effects of this compound.
Caption: Putative mechanism of action of this compound in leukemia.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
Standard cell culture protocols for common leukemia cell lines are provided below.
-
THP-1 (Acute Monocytic Leukemia):
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 2x10^5 and 8x10^5 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
-
-
MOLM-13 (Acute Myeloid Leukemia):
-
Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture: Maintain cell density between 3x10^5 and 1x10^6 cells/mL.
-
-
MV4-11 (Biphenotypic B-myelomonocytic Leukemia):
-
Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture: Maintain cell density between 2x10^5 and 1x10^6 cells/mL.
-
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of leukemia cell lines in a 96-well format.
-
Reagents:
-
Leukemia cell lines (THP-1, MOLM-13, MV4-11)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Reagents:
-
Leukemia cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Reagents:
-
Leukemia cells treated with this compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This protocol is to detect changes in the expression of target proteins and signaling pathway components.
-
Reagents:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-BRPF1, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
Conclusion
This compound represents a valuable tool for investigating the role of BRPF1 in leukemia. The provided protocols offer a framework for researchers to explore its therapeutic potential and elucidate the underlying molecular mechanisms in various leukemia cell line models. Further research is warranted to establish a comprehensive understanding of its efficacy and the specific cellular contexts in which it is most effective.
References
- 1. A novel fusion between MOZ and the nuclear receptor coactivator TIF2 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Measuring GSK6853 Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK6853 is a potent and highly selective chemical probe for the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1][2][3][4] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and transcriptional regulation.[2][5][6] The inhibition of the BRPF1 bromodain by this compound prevents its interaction with acetylated histones, thereby disrupting the formation and function of these HAT complexes.[5][7] This document provides detailed application notes and protocols for key in vitro assays to measure the potency and selectivity of this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the BRPF1 bromodomain, a reader domain that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. By occupying the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound displaces it from chromatin, thereby modulating the expression of target genes. This mechanism is central to its potential therapeutic effects. The following diagram illustrates the signaling pathway involving BRPF1 and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK6853: Comprehensive Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain, for use in preclinical research. This document outlines key experimental procedures and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Solubility Data
This compound exhibits solubility in various solvents, making it adaptable for a range of in vitro and in vivo experimental setups. The following table summarizes the quantitative solubility data for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 81 | 197.81 | Use fresh, moisture-free DMSO to ensure maximum solubility.[1] |
| DMSO | 40.95 | 100 | - |
| 1 eq. HCl | 40.95 | 100 | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.11 | Yields a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.11 | Yields a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 6.11 | - |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Experiments
This protocol details the preparation of a high-concentration this compound stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Aiding Dissolution (if necessary): If precipitation or phase separation is observed, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to facilitate complete dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Cell-Based Assay Protocol: A General Workflow
The following is a generalized workflow for assessing the cellular effects of this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.
Example using A549 or H1975 non-small cell lung cancer (NSCLC) cells:
-
Cell Seeding: Plate A549 or H1975 cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for colony formation or western blotting) at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare a series of working solutions by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM for apoptosis and colony formation assays). It is recommended to use a concentration of no higher than 1 µM in cell-based assays to minimize the chance of off-target effects.[1]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the experimental conditions.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for apoptosis assays, 48 hours for viability assays, or 10-14 days for colony formation assays).
-
Downstream Analysis: Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability Assay (e.g., CCK-8): Assess cell proliferation.
-
Colony Formation Assay: Evaluate long-term proliferative capacity.
-
Apoptosis Assay (e.g., Annexin V/PI staining): Quantify apoptotic cells.
-
Western Blotting: Analyze the expression levels of target proteins in the signaling pathway.
-
RNA Sequencing: Profile transcriptomic changes induced by this compound.
-
Visualizing Molecular Interactions and Workflows
This compound Signaling Pathway
This compound is a selective inhibitor of BRPF1. In non-small cell lung cancer cells, inhibition of BRPF1 by this compound has been shown to suppress the JAK2/STAT3 signaling pathway. This leads to a reduction in the expression of Cyclin A2 (CCNA2), a key regulator of the cell cycle, ultimately resulting in cell cycle arrest and apoptosis.[3][4]
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based assay.
References
Troubleshooting & Optimization
Troubleshooting GSK6853 insolubility in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insolubility issues with GSK6853 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is the recommended approach to resolve this?
A1: This is a common challenge due to the low aqueous solubility of this compound. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then use a serial dilution method that incorporates co-solvents or other solubilizing agents in the final aqueous buffer. It is crucial to avoid directly diluting the high-concentration DMSO stock into a purely aqueous buffer.
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for preparing this compound stock solutions.[1][2] For most biological applications, DMSO is the preferred solvent. It is recommended to use freshly opened, anhydrous DMSO to minimize the impact of water absorption on solubility.[3]
Q3: What is the maximum recommended concentration of this compound in cell-based assays to avoid off-target effects?
A3: To minimize the potential for off-target activities, it is recommended to use a final concentration of this compound no higher than 1 µM in cell-based assays.[4]
Q4: Are there any pre-formulated solutions available for in vivo studies?
A4: While pre-formulated solutions are not typically sold, established protocols for preparing this compound for in vivo administration are available. These formulations often involve a mixture of solvents to achieve the desired concentration and bioavailability.[3]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a stepwise approach to troubleshoot and resolve this compound insolubility in your experimental systems.
Step 1: Optimizing the Stock Solution
The first step is to ensure your this compound is fully dissolved in the initial stock solution.
-
Protocol: Prepare a 10 mM stock solution of this compound in 100% DMSO. To aid dissolution, gentle warming and/or sonication can be employed.[3] Always use a high-purity, anhydrous grade of DMSO.
Step 2: Employing Co-solvents in the Final Assay Buffer
If precipitation occurs upon dilution of the DMSO stock, the introduction of a co-solvent into the aqueous buffer is the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[5][6]
-
Recommended Co-solvents:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Step 3: Systematic Evaluation of Solubilizing Formulations
For more challenging applications or higher required concentrations, a systematic evaluation of different solvent systems is recommended. The following table summarizes formulations that have been successfully used for this compound, achieving a solubility of at least 2.5 mg/mL (6.11 mM).[3]
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Experimental Protocol for Formulation 1 (Aqueous-based):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex until the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
BRPF1 Signaling Pathway and this compound Mechanism of Action
This compound is a potent and selective inhibitor of the BRPF1 bromodomain.[2][4] BRPF1 is a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[1][7] These complexes play a crucial role in chromatin remodeling and gene transcription by acetylating histone tails. By binding to the BRPF1 bromodain, this compound prevents the recognition of acetylated histones, thereby disrupting the activity of the HAT complex and altering gene expression. Recent studies have shown that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the JAK2/STAT3 signaling pathway and downregulating Cyclin A2 (CCNA2), leading to cell cycle arrest.[8]
Caption: Mechanism of action of this compound on the BRPF1-mediated signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. longdom.org [longdom.org]
- 7. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK6853 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK6853, a potent and selective BRPF1 bromodomain inhibitor, in cell-based assays. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental design and ensure reliable, on-target results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2][3][4] BRPF1 acts as a scaffolding protein, crucial for the assembly of MYST histone acetyltransferase (HAT) complexes.[1][2][4][5] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the formation and function of these HAT complexes and modulating gene expression.
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: To minimize the likelihood of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[1][2][6][7] The cellular IC50 for this compound in a NanoBRET target engagement assay has been determined to be 20 nM.[1][6] However, the optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is always recommended.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for BRPF1, with over 1600-fold selectivity against other tested bromodomains.[1][2][3][8] While screening against a panel of 48 unrelated assays revealed some off-target activities, they are considered weak in comparison to its potent BRPF1 inhibition.[1][2][8] One study has suggested a potential off-target effect on the efflux transporter ABCG2, which was observed in the context of combination screens with another drug.[9]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For creating stock solutions, DMSO is a suitable solvent.[7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype or downstream effect in my cell line.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 1 µM) to identify the effective concentration window.
-
-
Possible Cause 2: Low BRPF1 Expression.
-
Solution: Verify the expression level of BRPF1 in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low or absent BRPF1 expression are unlikely to respond to this compound treatment.
-
-
Possible Cause 3: Assay-Specific Issues.
-
Solution: Ensure your assay is sensitive enough to detect the expected biological outcome. Consider the timing of your endpoint measurement, as the effects of BRPF1 inhibition may take time to manifest.
-
Problem 2: I am observing high levels of cytotoxicity or unexpected off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Possible Cause 2: Off-target effects unrelated to BRPF1 inhibition.
-
Solution: To confirm that the observed phenotype is due to BRPF1 inhibition, consider using a structurally distinct BRPF1 inhibitor as a control if available. Additionally, a negative control compound, structurally similar to this compound but inactive against BRPF1, can help differentiate on-target from off-target effects.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| pKd | 9.5 | BROMOscan | [1][3][8] |
| TR-FRET pIC50 | 8.1 | TR-FRET | [1][5][8] |
| NanoBRET pIC50 | 7.7 | NanoBRET Cellular Assay | [1] |
| Cellular IC50 | 20 nM | NanoBRET Cellular Assay | [1][6] |
| Recommended Max Concentration | 1 µM | Cell-based Assays | [1][2][6][7] |
Experimental Protocols
1. General Cell Treatment Protocol with this compound
-
Cell Seeding: Plate cells at a density appropriate for your assay format and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Endpoint Analysis: Proceed with your specific downstream assay (e.g., proliferation assay, Western blot, qPCR).
2. NanoBRET™ Cellular Target Engagement Assay
This assay measures the engagement of this compound with BRPF1 in live cells.
-
Cell Preparation: Co-transfect cells with plasmids expressing NanoLuc-BRPF1 fusion protein and HaloTag-Histone H3.3.
-
Cell Plating: Plate the transfected cells in a 96-well assay plate.[6]
-
Compound Addition: Add this compound at various concentrations to the wells.[6]
-
Incubation: Incubate the plate for the desired time at 37°C with 5% CO2.[6]
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Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[6]
-
Signal Detection: Read the plate on a luminometer equipped with appropriate filters for BRET signal detection.[6]
Visualizations
Caption: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.
Caption: General experimental workflow for cell-based assays using this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. biorxiv.org [biorxiv.org]
How to minimize off-target effects of GSK6853.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent phenotypic results in cellular assays.
Possible Cause: Off-target effects or cellular responses unrelated to BRPF1 inhibition, especially at high concentrations.
Troubleshooting Steps:
-
Concentration Optimization:
-
Recommendation: It is strongly advised to use a concentration of this compound no higher than 1 µM in cell-based assays to minimize the risk of off-target effects.[1][2][3]
-
Action: Perform a dose-response experiment to determine the minimal effective concentration for BRPF1 target engagement in your specific cell line. This can be assessed by downstream biomarker modulation, such as changes in histone acetylation.
-
-
Use of Negative Control:
-
Recommendation: Always include a structurally similar but biologically inactive negative control, such as GSK9311, in your experiments.[4] This helps to distinguish true on-target effects from non-specific or off-target cellular responses.
-
Action: Treat a parallel set of cells with the negative control at the same concentrations as this compound. The desired phenotype should be observed with this compound but not with the negative control.
-
-
Orthogonal Chemical Probe:
-
Recommendation: To strengthen the evidence that the observed phenotype is due to BRPF1 inhibition, consider using a structurally distinct BRPF1 inhibitor as an orthogonal control.[5][6]
-
Action: If available, test a second validated BRPF1 inhibitor. Consistent results between two structurally different inhibitors targeting the same protein increase confidence in the on-target nature of the observed effects.
-
-
Genetic Target Validation:
-
Recommendation: Complement pharmacological inhibition with genetic approaches to validate the role of BRPF1.
-
Action: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out BRPF1. The resulting phenotype should mimic the effects observed with this compound treatment.[5]
-
Issue 2: Concern about potential off-target activities.
Possible Cause: While highly selective, this compound may interact with other proteins, especially at higher concentrations. A preprint study has suggested a potential interaction with the efflux transporter ABCG2.[7]
Troubleshooting Steps:
-
Review Selectivity Data:
-
Information: this compound has been screened against a broad panel of bromodomains and other unrelated assays, revealing only weak off-target activities relative to its high potency for BRPF1.[1][2][8] It exhibits over 1600-fold selectivity for BRPF1 over other bromodomains.[2][4][8][9]
-
Action: Refer to the selectivity data provided in the tables below. Assess whether any of the known weak off-targets could plausibly contribute to your observed phenotype.
-
-
Assess ABCG2 Transporter Activity:
-
Context: If your experimental system expresses high levels of the ABCG2 transporter, consider the possibility of its inhibition by this compound.[7]
-
Action: If feasible, perform assays to measure ABCG2 activity in the presence of this compound to determine if this off-target effect is relevant in your model.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in cellular assays?
A1: To minimize the chance of off-target effects, it is recommended to use a concentration of this compound no higher than 1 µM in cell-based assays.[1][2][3] A dose-response curve should be generated to identify the optimal concentration for your specific cell type and assay.
Q2: How selective is this compound for BRPF1?
A2: this compound is a highly selective inhibitor of the BRPF1 bromodomain. It has been shown to have a greater than 1600-fold selectivity for BRPF1 over all other bromodomains tested in a BROMOscan panel.[1][4][8]
Q3: Are there any known off-targets for this compound?
A3: Screening of this compound against a panel of 48 unrelated assays revealed only off-target activities that are relatively weak compared to its potency for BRPF1.[1][2][8] One preclinical study suggested that this compound might inhibit the efflux transporter ABCG2.[7]
Q4: Why is it important to use a negative control like GSK9311?
A4: A negative control, which is structurally similar to the active compound but does not engage the target, is crucial for distinguishing on-target effects from off-target or non-specific effects of the chemical probe.[4][5] Observing a phenotype with this compound but not with its inactive analog, GSK9311, provides strong evidence that the effect is due to BRPF1 inhibition.
Q5: What is the mechanism of action of this compound?
A5: this compound is a BRPF1 inhibitor.[2][8] BRPF1 is a scaffolding protein that is essential for the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[10][11] These complexes play a key role in chromatin remodeling and transcriptional regulation by acetylating histones.[10] this compound specifically targets and inhibits the bromodomain of BRPF1, preventing its interaction with acetylated histones and thereby disrupting the function of the HAT complex.[10]
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity | Reference |
| BRPF1 | TR-FRET | 8.1 | 8 | - | - | - | [2][4][9] |
| BRPF1 | NanoBRET™ Cellular Assay | - | 20 | - | - | - | [4] |
| BRPF1 | BROMOscan® | - | - | 9.5 | 0.3 | >1600-fold vs. other bromodomains | [4][8] |
| BRPF2 | TR-FRET | 5.1 | - | - | - | - | [9] |
| BRPF3 | TR-FRET | 4.8 | - | - | - | - | [9] |
| BRD4 BD1 | TR-FRET | 4.7 | - | - | - | - | [9] |
| BRD4 BD2 | TR-FRET | <4.3 | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: NanoBRET™ Cellular Target Engagement Assay
This protocol is adapted from methodologies used to assess the cellular potency of this compound.[4]
Objective: To quantify the displacement of a NanoLuc-tagged BRPF1 bromodomain from a Halo-tagged histone H3.3 in live cells upon treatment with this compound.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc-BRPF1 bromodomain fusion protein
-
Plasmid encoding Halo-Histone H3.3 fusion protein
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Furimazine substrate
-
This compound and negative control (GSK9311)
-
White, 96-well assay plates
-
Luminometer/plate reader equipped with 450/80 nm bandpass and 610 nm longpass filters
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white 96-well plate at a density of 2 x 10^5 cells/mL.
-
Transfection: Co-transfect the cells with the NanoLuc-BRPF1 and Halo-Histone H3.3 plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and the negative control. Add the compounds directly to the cell media at final concentrations typically ranging from 0 to 33 µM.
-
Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for the recommended time. Following this, add the NanoBRET™ Furimazine substrate to all wells at a final concentration of 10 µM.
-
Measurement: Read the plate within 5 minutes using a luminometer equipped with the specified filters. The BRET ratio is calculated by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Data Analysis: Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.
Caption: Experimental workflow for validating on-target effects of this compound.
References
- 1. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 6. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. apexbt.com [apexbt.com]
- 9. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]
- 10. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with GSK6853 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK6853. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes.[1] By binding to the BRPF1 bromodomain, this compound disrupts its interaction with acetylated histones, leading to altered gene expression.[2]
Q2: What are the expected cellular effects of this compound treatment in cancer cell lines?
In several cancer cell lines, particularly non-small cell lung cancer (NSCLC), this compound treatment has been shown to:
Q3: Are there any known unexpected or off-target effects of this compound?
Yes, a notable unexpected finding is that this compound can suppress the JAK2/STAT3 signaling pathway, which is a key oncogenic pathway.[3][4] This suppression leads to the downregulation of Cyclin A2 (CCNA2), contributing to cell cycle arrest.[3][4] Additionally, some studies on related bromodomain inhibitors suggest a potential off-target effect on the ABCG2 transporter, which could influence drug efflux.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
Issue 1: No significant decrease in cell viability after this compound treatment.
-
Question: I treated my cancer cell line with this compound, but I don't observe the expected decrease in cell viability. What could be the reason?
-
Answer:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-line dependent. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.[5]
-
Insufficient Treatment Duration: The anti-proliferative effects of this compound may require a longer incubation period. Consider extending the treatment duration (e.g., 24, 48, and 72 hours) to observe a significant effect.
-
Cell Line Resistance: The specific genetic and epigenetic background of your cell line might confer resistance to BRPF1 inhibition.
-
Compound Inactivity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh solutions for each experiment.
-
Issue 2: Unexpected cell cycle arrest in a phase other than G0/G1.
-
Question: My flow cytometry results show cell cycle arrest in the G2/M phase, not G0/G1, after this compound treatment. Is this a known effect?
-
Answer: While G0/G1 arrest is the most commonly reported phenotype, the cellular response to BRPF1 inhibition can be context-dependent.[6] G2/M arrest has been observed with BRPF1 inhibition in some cancer contexts.[6] This could be due to the specific downstream transcriptional programs regulated by BRPF1 in your cell model. It is advisable to validate this finding by examining the expression levels of key G2/M checkpoint proteins.
Issue 3: Observation of unusual cellular morphology.
-
Question: After treating cells with this compound, I've noticed significant changes in cell morphology that are not typical of apoptosis. What could this indicate?
-
Answer: Changes in cellular morphology can be an on-target or off-target effect of a compound. BRPF1 is involved in chromatin remodeling, which can have widespread effects on gene expression and cellular phenotype. In some instances, inhibition of BRPF1 has been associated with peculiar morphological changes, such as the appearance of neurite-like extrusions.[7] It is recommended to document these changes with microscopy and investigate potential underlying molecular alterations.
Issue 4: Discrepancy between biochemical and cellular assay results.
-
Question: this compound shows high potency in my biochemical assays (e.g., TR-FRET), but the cellular effects are much weaker. Why is there a discrepancy?
-
Answer: Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
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Drug Efflux: The cells might be actively pumping out the compound through efflux transporters like ABCG2.
-
Cellular Environment: The presence of serum proteins in the cell culture medium can bind to the compound and reduce its effective concentration. Consider performing a cellular target engagement assay, such as NanoBRET™, to confirm that this compound is reaching and binding to BRPF1 within the cell.[1]
-
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| TR-FRET | BRPF1 | IC50 | 8 nM | [1] |
| BROMOscan | BRPF1 | K_d | 0.3 nM | [1] |
| NanoBRET™ Cellular Target Engagement | BRPF1B in cells | IC50 | 20 nM | [1] |
| Chemoproteomic Competition Binding | Endogenous BRPF1 | pIC50 | 8.6 | [1] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay | Cell Line(s) | Concentration Range | Treatment Duration | Reference |
| Cell Viability (CCK-8) | A549, H1975 | 0 - 100 µM | 48 hours | [5] |
| Colony Formation | A549, H1975 | 25, 50, 100 µM | 10-14 days | [3] |
| Apoptosis (Annexin V/PI) | A549, H1975 | 25, 50, 100 µM | 24 hours | [3][5] |
| Cell Cycle Analysis | A549, H1975 | 50 µM | 24 hours | [5] |
| Western Blot (pJAK2, pSTAT3, CCNA2) | A549, H1975 | 50 µM | 24 hours | [3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells (e.g., A549, H1975) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for the desired duration (e.g., 48 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
2. Western Blot for JAK2/STAT3 Pathway
-
Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound (e.g., 50 µM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
3. Cell Cycle Analysis by Flow Cytometry
-
Seed cells and treat with this compound (e.g., 50 µM) for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Mandatory Visualizations
Caption: this compound inhibits the BRPF1 bromodomain, disrupting histone acetylation and altering gene expression.
Caption: this compound unexpectedly suppresses the JAK2/STAT3 pathway, leading to reduced CCNA2 and cell cycle arrest.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound treatment.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GSK6853 not showing expected phenotype in my model.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and gene transcription.[2][3] By binding to the bromodomain of BRPF1, this compound prevents its interaction with acetylated histones, thereby disrupting the function of these HAT complexes and altering gene expression.[4]
Q2: What is the expected phenotype after treating cancer cells with this compound?
Treatment with this compound has been shown to have significant anti-proliferative effects in various cancer cell models, particularly in non-small cell lung cancer (NSCLC).[4][5] The expected phenotypes include:
-
Reduced cell viability: A dose-dependent decrease in the number of viable cells.[5]
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Cell cycle arrest: Accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[5]
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Induction of apoptosis: An increase in programmed cell death.[5]
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Downregulation of the JAK2/STAT3 signaling pathway: Inhibition of BRPF1 by this compound has been shown to suppress the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream targets like Cyclin A2 (CCNA2).[5][6]
Q3: What is the recommended concentration range for this compound in cell-based assays?
To minimize the chance of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[7][8] However, dose-response experiments are crucial to determine the optimal concentration for your specific cell model and experimental conditions. For example, in A549 and H1975 NSCLC cell lines, effects on cell viability, apoptosis, and cell cycle have been observed in the range of 25-100 µM, though these are higher than the generally recommended concentration for avoiding off-target effects.[5]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[7] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C for long-term stability.[9] Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that hygroscopic DMSO can reduce the solubility of the compound.[7]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected anti-proliferative, cell cycle arrest, or apoptotic phenotypes in your model after this compound treatment, consider the following troubleshooting steps:
1. Confirm Compound Integrity and Concentration
-
Question: Is the this compound stock solution properly prepared and stored?
-
Troubleshooting Steps:
2. Optimize Experimental Conditions
-
Question: Are the treatment conditions appropriate for your cell model?
-
Troubleshooting Steps:
-
Cell Line Specificity: The sensitivity to this compound can vary between cell lines. The reported effects are prominent in NSCLC lines like A549 and H1975.[5] Your cell line may be less sensitive.
-
Dose-Response: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 in your specific cell line.
-
Treatment Duration: The phenotypic effects of this compound are time-dependent.[4] Consider extending the treatment duration (e.g., 24, 48, 72 hours).
-
3. Verify Target Engagement and Downstream Signaling
-
Question: Is this compound engaging its target and modulating the expected signaling pathway in your cells?
-
Troubleshooting Steps:
-
Western Blot Analysis: Check for the downregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) after this compound treatment.[5] You can also assess the protein levels of the downstream effector, Cyclin A2 (CCNA2).[5]
-
qRT-PCR: Analyze the mRNA levels of downstream target genes like CCNA2 to confirm transcriptional repression.
-
4. Assess Experimental Readouts
-
Question: Are the assays used to measure the phenotype sensitive and appropriate?
-
Troubleshooting Steps:
-
Cell Viability Assays: Ensure your chosen assay (e.g., CCK-8, MTT, CellTiter-Glo) is optimized for your cell line and seeding density.
-
Cell Cycle Analysis: Use a reliable method like propidium (B1200493) iodide staining followed by flow cytometry. Ensure proper cell fixation and RNase treatment.[5][10][11]
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Apoptosis Assays: Annexin V/PI staining is a standard method. Ensure you are analyzing both early and late apoptotic populations.[5]
-
5. Consider Potential Off-Target Effects or Resistance Mechanisms
-
Question: Could other cellular factors be influencing the lack of response?
-
Troubleshooting Steps:
-
Efflux Pumps: Some studies have suggested that efflux transporters like ABCG2 could potentially be involved in resistance to certain epigenetic probes.[12]
-
Alternative Signaling Pathways: Your cell model might have redundant or compensatory signaling pathways that bypass the effects of BRPF1 inhibition.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Cell Viability in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Viability (relative to control) |
| A549 | 50 | 24 | Significantly Reduced |
| A549 | 100 | 24 | Significantly Reduced |
| A549 | 200 | 24 | Significantly Reduced |
| A549 | 400 | 24 | Significantly Reduced |
| H1975 | 50 | 24 | Significantly Reduced |
| H1975 | 100 | 24 | Significantly Reduced |
| H1975 | 200 | 24 | Significantly Reduced |
| H1975 | 400 | 24 | Significantly Reduced |
| Data adapted from a study on NSCLC cells.[5] |
Table 2: Effect of this compound on Apoptosis in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis |
| A549 | 25 | 24 | Increased |
| A549 | 50 | 24 | Increased |
| A549 | 100 | 24 | Dramatically Boosted |
| H1975 | 25 | 24 | Increased |
| H1975 | 50 | 24 | Increased |
| H1975 | 100 | 24 | Dramatically Boosted |
| Data adapted from a study on NSCLC cells.[5] |
Table 3: Effect of this compound on Cell Cycle Distribution in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | 50 | 24 | Significant Accumulation | Decreased | Decreased |
| H1975 | 50 | 24 | Significant Accumulation | Decreased | Decreased |
| Data adapted from a study on NSCLC cells.[5] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Seed cells (e.g., A549, H1975) in a 96-well plate at a density of 5 x 10³ cells/well.[5]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) for 24 hours.[5]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 3 hours.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.[5]
-
Harvest the cells and resuspend them in 500 µL of binding buffer.[5]
-
Add 5 µL of Annexin V and 5 µL of propidium iodide (PI) and incubate for 15 minutes in the dark.[5]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.[5]
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound (e.g., 50 µM) for 24 hours.[5]
-
Harvest the cells and fix them in 70% ice-cold ethanol (B145695) overnight.[5]
-
Wash the cells twice with phosphate-buffered saline (PBS).[5]
-
Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the DNA content by flow cytometry.[5]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target | Semantic Scholar [semanticscholar.org]
- 3. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target [iris.unisa.it]
- 4. researchgate.net [researchgate.net]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Confirming BRPF1 Target Engagement of GSK6853
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on confirming the target engagement of GSK6853 with its intended target, Bromodomain and PHD Finger-containing Protein 1 (BRPF1). Below you will find troubleshooting guides and frequently asked questions in a Q&A format, along with detailed experimental protocols and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to confirm its target engagement with BRPF1?
A1: this compound is a potent and selective chemical probe for the bromodomain of BRPF1.[1][2][3] BRPF1 is a scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene expression.[1][2] Confirming that this compound directly binds to and inhibits BRPF1 in your experimental system is critical to ensure that the observed biological effects are a direct consequence of BRPF1 inhibition and not due to off-target activities.
Q2: What are the primary methods to confirm this compound target engagement with BRPF1?
A2: Target engagement of this compound with BRPF1 can be confirmed using a variety of biochemical, biophysical, and cellular assays. Key methods include:
-
Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan™ competition binding assays are used to measure the direct binding affinity and selectivity of this compound for the BRPF1 bromodomain in a purified system.[1][4]
-
Biophysical Assays: Isothermal Titration Calorimetry (ITC) directly measures the thermodynamic parameters of the binding interaction between this compound and purified BRPF1 protein.
-
Cellular Assays: NanoBRET™ (Bioluminescence Resonance Energy Transfer), Chemoproteomic pull-down assays, and the Cellular Thermal Shift Assay (CETSA) are employed to confirm target engagement within a cellular context.[1][4]
-
Functional Assays: Downstream functional assays, such as Chromatin Immunoprecipitation (ChIP) followed by qPCR and quantitative reverse transcription PCR (qRT-PCR), can measure the functional consequences of BRPF1 inhibition, such as changes in histone acetylation and target gene expression.
Q3: What is the expected potency and selectivity of this compound for BRPF1?
A3: this compound exhibits high potency and selectivity for the BRPF1 bromodomain. Published data indicates a pKd of 9.5 in BROMOscan assays and a cellular IC50 of 20 nM in NanoBRET assays.[4][5] It shows over 1600-fold selectivity for BRPF1 over other bromodomains.[1][4]
Q4: How can I control for potential off-target effects of this compound in my experiments?
A4: To control for off-target effects, it is recommended to use this compound at the lowest effective concentration, ideally not exceeding 1 µM in cell-based assays.[1][2][6][7] Additionally, consider the following controls:
-
Inactive Control Compound: Use a structurally similar but inactive analog of this compound as a negative control.
-
Orthogonal Approaches: Confirm key findings using a different BRPF1 inhibitor or a genetic approach such as siRNA or CRISPR-mediated knockdown/knockout of BRPF1.
-
Off-Target Profiling: Be aware of the published selectivity profile of this compound. While highly selective, minor off-target activities have been reported at higher concentrations.[1][2][5][6]
Data Presentation
Table 1: Quantitative Data Summary for this compound Target Engagement of BRPF1
| Assay Type | Method | Parameter | Reported Value | Reference |
| Biochemical | TR-FRET | pIC50 | 8.1 | [6] |
| BROMOscan™ | pKd | 9.5 | [1][5] | |
| Cellular | NanoBRET™ | pIC50 | 7.7 | [1] |
| Chemoproteomics | pIC50 | 8.6 | [1] | |
| Selectivity | BROMOscan™ | Fold Selectivity | >1600-fold over other bromodomains | [1][4] |
Experimental Workflows and Signaling Pathways
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to GSK6853 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRPF1 inhibitor, GSK6853. The information provided is intended to help address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3][4] BRPF1 acts as a scaffolding protein for MYST histone acetyltransferase (HAT) complexes, which play a crucial role in chromatin modification and gene transcription.[3][5] By binding to the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, thereby disrupting the assembly and function of these HAT complexes.[5] In non-small cell lung cancer (NSCLC) cells, this has been shown to suppress the JAK2/STAT3 signaling pathway, leading to the downregulation of Cyclin A2 (CCNA2), G0/G1 cell cycle arrest, and ultimately, apoptosis.[6][7][8]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: If you observe a lack of response to this compound, consider the following possibilities:
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Cell Line Specificity: The anti-proliferative effects of this compound have been demonstrated in specific cancer cell lines, such as A549 and H1975 (NSCLC).[6][7] The sensitivity of other cell lines may vary depending on their genetic background and reliance on the BRPF1-regulated pathways.
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Incorrect Dosage or Compound Instability: Ensure that the concentration of this compound is appropriate for your cell line. We recommend performing a dose-response curve to determine the IC50 value. Also, confirm the stability and purity of your this compound compound.
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Intrinsic or Acquired Resistance: The cancer cells may have intrinsic resistance mechanisms or may have acquired resistance over time. Please refer to the troubleshooting guide below for more information on potential resistance mechanisms.
Q3: Are there any known biomarkers that correlate with sensitivity to this compound?
A3: While research is ongoing, high expression of CCNA2 in lung adenocarcinoma tissues has been associated with poorer clinical outcomes, and its downregulation is a key downstream effect of this compound.[6][7] Therefore, high baseline levels of CCNA2 could potentially serve as a predictive biomarker for sensitivity to this compound, although further clinical validation is required.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. Studies have shown that combining this compound with BET bromodomain inhibitors, such as JQ1, results in additive effects in reducing the viability of liver and breast cancer cells.[9][10] Additionally, in taxane-resistant prostate cancer cells, BRPF1 inhibition has been shown to re-sensitize cells to docetaxel (B913) and cabazitaxel, suggesting a role for this compound in overcoming resistance to other chemotherapeutics.[11]
Troubleshooting Guide: Overcoming this compound Resistance
This guide addresses potential issues of acquired resistance to this compound. While specific resistance mechanisms to this compound have not yet been extensively published, we can infer potential mechanisms based on resistance to other bromodomain inhibitors.
Problem 1: Decreased sensitivity to this compound after prolonged treatment.
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Possible Cause 1: Upregulation of bypass signaling pathways.
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Explanation: Cancer cells can adapt to targeted therapies by activating alternative survival pathways. In the context of bromodomain inhibitors, this could involve the activation of other kinase pathways, such as the PI3K/AKT/mTOR pathway, to compensate for the inhibition of the JAK2/STAT3 axis.[12]
-
Suggested Solution:
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Pathway Analysis: Use western blotting or phospho-kinase arrays to screen for the activation of known survival pathways (e.g., PI3K/AKT, MEK/ERK) in your resistant cells compared to the parental, sensitive cells.
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Combination Therapy: Based on the pathway analysis, consider co-treatment with an inhibitor targeting the identified bypass pathway. For example, if AKT is hyper-phosphorylated in resistant cells, a combination with an AKT inhibitor may restore sensitivity.
-
-
-
Possible Cause 2: Alterations in the BRPF1 target protein.
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Explanation: While mutations in the drug target are a common resistance mechanism, studies on BET bromodomain inhibitors suggest that resistance can emerge without mutations in the bromodomain itself.[1][2] Instead, resistance can be associated with hyper-phosphorylation of the target protein or its association with other transcriptional co-regulators, rendering it less dependent on its bromodomain for function.[1]
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Suggested Solution:
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BRPF1 Phosphorylation Status: Investigate the phosphorylation status of BRPF1 in sensitive versus resistant cells using immunoprecipitation followed by western blotting with phospho-specific antibodies.
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Co-immunoprecipitation: Perform co-immunoprecipitation experiments to identify proteins that may be newly interacting with BRPF1 in resistant cells, suggesting a "rewiring" of the transcriptional complex.
-
-
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Possible Cause 3: Increased drug efflux.
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Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump drugs out of the cell, reducing the intracellular concentration of the inhibitor. Interestingly, BRPF1 inhibition has been shown to reduce ABCB1 expression in some contexts, suggesting this may be a less likely, but still possible, mechanism of resistance to this compound.[11]
-
Suggested Solution:
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ABC Transporter Expression: Measure the expression of common ABC transporters (e.g., ABCB1, ABCG2) at the mRNA and protein level in your resistant cells.
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Efflux Pump Inhibition: Test if co-treatment with a known ABC transporter inhibitor (e.g., verapamil, tariquidar) restores sensitivity to this compound.
-
-
Illustrative Data on this compound Sensitivity
The following tables provide examples of quantitative data that could be generated when investigating this compound sensitivity and resistance. Please note that these are illustrative examples and not based on published data for this compound-resistant cell lines.
Table 1: Cell Viability (IC50) in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| A549 (Parental) | This compound | 5.2 |
| A549-GR (this compound Resistant) | This compound | 28.7 |
| A549-GR | This compound + AKT Inhibitor (1 µM) | 8.1 |
Table 2: Protein Expression Changes in Resistant Cells
| Protein | A549 (Parental) | A549-GR (this compound Resistant) |
| p-JAK2 (relative to total JAK2) | 1.0 | 0.9 |
| p-STAT3 (relative to total STAT3) | 1.0 | 1.1 |
| CCNA2 | 1.0 | 1.2 |
| p-AKT (relative to total AKT) | 1.0 | 4.5 |
| ABCB1 | 1.0 | 1.1 |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
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96-well cell culture plates
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Cancer cell line of interest
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Complete culture medium
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This compound
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DMSO (for stock solution)
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Cell Counting Kit-8 (CCK-8)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%.
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Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][13]
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Measure the absorbance at 450 nm using a microplate reader.[5]
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Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Western Blot for JAK2/STAT3 Pathway Proteins
This protocol is for assessing the phosphorylation status of JAK2 and STAT3, and the expression of CCNA2.
Materials:
-
6-well cell culture plates
-
This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer and PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (p-JAK2, total JAK2, p-STAT3, total STAT3, CCNA2, β-actin)
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HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 24 hours.[14]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.[4]
Materials:
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6-well cell culture plates
-
This compound
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PBS
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70% ice-cold ethanol (B145695)
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Propidium Iodide (PI) staining solution with RNase A
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) or vehicle control for 24 hours.[4]
-
Harvest both adherent and floating cells and wash with PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
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Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[4]
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Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution containing RNase A.
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Incubate for 30 minutes at room temperature in the dark.[4]
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Analyze the DNA content using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and overcoming this compound resistance.
Logical Relationships in Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound and corresponding strategies.
References
- 1. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 3. pnas.org [pnas.org]
- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting epigenetic targets to overcome taxane resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling GSK6853.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling GSK6853. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound as a solid should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Some suppliers suggest that in its lyophilized form, the chemical is stable for 36 months when stored at -20°C and kept desiccated.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] Ethanol and dimethylformamide can also be used.[2][4]
Q3: How should I store this compound stock solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3] It is generally not recommended to store solutions for long periods; they should be used as soon as possible.[2]
Q4: What should I do if I observe precipitation when preparing my this compound solution?
If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] Using newly opened, anhydrous DMSO is also critical, as hygroscopic DMSO can negatively impact solubility.[1][3]
Q5: What is the recommended concentration of this compound for cell-based assays?
To minimize the possibility of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty Dissolving this compound | The compound has limited solubility in the chosen solvent. The solvent may have absorbed moisture (especially DMSO). | Use ultrasonic treatment to aid dissolution.[1][6] Ensure you are using fresh, anhydrous DMSO as it is hygroscopic.[1][3] Gentle warming can also help.[1] |
| Precipitation in Stock Solution During Storage | The solution may be supersaturated or stored at an inappropriate temperature. | Try gently warming and vortexing the solution before use. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. Ensure storage at the recommended -80°C.[1][3] |
| Inconsistent Experimental Results | This could be due to multiple freeze-thaw cycles of the stock solution, leading to degradation. The working solution for in vivo experiments was not freshly prepared. | Aliquot stock solutions to avoid repeated freezing and thawing.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] |
| Potential Off-Target Effects in Cellular Assays | The concentration of this compound used may be too high. | Use a concentration of 1 µM or lower in cell-based assays to ensure high selectivity for BRPF1.[3][5] |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Lyophilized) | -20°C | 36 months | AdooQ Bioscience |
| Solid | -20°C | 1 year | [1] |
| Solid | -80°C | 2 years | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [3][7] |
| Stock Solution in Solvent | -80°C | 1 year | [3] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source |
| DMSO | 25 mg/mL (61.05 mM) | Requires sonication; use newly opened DMSO. | [1][2][4] |
| DMSO | 81 mg/mL (197.81 mM) | Use fresh DMSO as moisture can reduce solubility. | [3] |
| Ethanol | ≤30 mg/mL | [2] | |
| Dimethylformamide (DMF) | 30 mg/mL | [2][4] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] | |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 409.48 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 0.4095 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 100 µL of DMSO.
-
Dissolution: If the compound does not dissolve completely, use an ultrasonic bath for a few minutes.[1][6] Gentle warming can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.[3]
Protocol 2: Preparation of this compound for In Vivo Administration
For in vivo studies, the intraperitoneal (i.p.) route of administration is recommended.[2][3] A common formulation involves a multi-component solvent system.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the final vehicle by combining the solvents in the desired ratio. A commonly used vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the final desired concentration. Ensure the solution is clear. If precipitation occurs, sonication may be necessary.[1]
-
Administration: It is recommended to use the prepared solution on the same day.[1]
Visualizations
Caption: Workflow for proper handling and preparation of this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory action.
References
Technical Support Center: Validating the Specificity of GSK6853
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the BRPF1 bromodomain inhibitor, GSK6853, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2][3] It acts as an inhibitor of BRPF1, a scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[3][4]
Q2: How potent and selective is this compound?
This compound exhibits high potency for BRPF1 with a pIC50 of 8.1 in a TR-FRET assay.[1] It has been shown to have greater than 1600-fold selectivity for BRPF1 over all other bromodomains tested.[1][2]
Q3: Are there any known off-target effects of this compound?
Screening of this compound against a panel of unrelated targets revealed only weak off-target activities compared to its high potency for BRPF1.[1][2][4] However, to minimize the risk of off-target effects, it is recommended to use a concentration of no higher than 1 µM in cell-based assays.[1][5] One study has suggested that at higher concentrations, like other epigenetic probes, this compound may have off-target effects on the efflux transporter ABCG2.[6]
Q4: What is the recommended approach to validate this compound specificity in a new cell line?
A multi-pronged approach is recommended, including:
-
Target Engagement Assays: To confirm direct binding of this compound to BRPF1 within the cell. The Cellular Thermal Shift Assay (CETSA) is a highly recommended method for this.[7][8][9][10][11]
-
Downstream Pathway Modulation: To assess the functional consequences of BRPF1 inhibition. This can be evaluated by examining the expression or activity of known downstream targets. For instance, in non-small cell lung cancer (NSCLC) cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[12][13]
-
Phenotypic Assays: To correlate target engagement with a cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis.[12][13]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No significant thermal shift observed for BRPF1 upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time. | Optimize the concentration of this compound (e.g., 100 nM to 10 µM) and incubation time (e.g., 1-4 hours) to ensure adequate cell permeability and target binding. |
| Poor antibody quality for Western blot. | Validate the BRPF1 antibody for specificity and sensitivity in your cell line.[14] |
| Suboptimal heating conditions. | Empirically determine the optimal melting temperature range for BRPF1 in your specific cell line by performing a temperature gradient experiment.[7][8] |
| Low BRPF1 expression in the cell line. | Confirm BRPF1 expression levels in your cell line by Western blot. Consider using a cell line with higher endogenous BRPF1 expression if necessary. |
Issue: High background or inconsistent results in Western blot.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis. | Ensure complete cell lysis to release soluble proteins. Sonication or multiple freeze-thaw cycles can improve lysis efficiency.[7][15] |
| Protein degradation. | Always use fresh lysis buffer containing protease and phosphatase inhibitors. |
| Uneven protein loading. | Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein for each sample.[16] |
Western Blotting for Downstream Targets
Issue: No change in the phosphorylation status or expression of downstream targets (e.g., p-STAT3).
| Possible Cause | Troubleshooting Step |
| The signaling pathway is not active in your cell line. | Confirm the basal activity of the JAK2/STAT3 pathway in your untreated cells. |
| Incorrect time point for analysis. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in downstream signaling after this compound treatment. |
| Cell line-specific differences in signaling. | The signaling pathways affected by BRPF1 inhibition may be cell-type dependent. Consider exploring other potential downstream pathways. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Assay | Reference |
| pIC50 for BRPF1 | 8.1 | TR-FRET | [1] |
| pKd for BRPF1 | 9.5 | BROMOscan | [2] |
| Selectivity | >1600-fold over other bromodomains | BROMOscan | [1][2] |
| Recommended cellular concentration | ≤ 1 µM | Cell-based assays | [1][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures.[7][8][9][10]
1. Cell Treatment: a. Culture the new cell line to 80-90% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for 1-4 hours at 37°C.
2. Heating Step: a. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Western Blot Analysis: a. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform Western blotting using a validated primary antibody against BRPF1. d. Detect the signal and quantify the band intensities. e. Plot the percentage of soluble BRPF1 against the temperature to generate melting curves. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Western Blotting for Downstream Signaling
This protocol outlines the general steps for Western blotting.[15][17][18]
1. Cell Lysis: a. Treat cells with this compound (e.g., 1 µM) or vehicle control for the desired time points. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection: a. Wash the membrane with TBST. b. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system. c. Quantify the band intensities and normalize to the loading control.
Protocol 3: Immunoprecipitation (IP) for Target Engagement
This protocol provides a method to confirm the interaction between this compound and BRPF1.[19][20][21][22][23]
1. Cell Lysate Preparation: a. Treat cells with this compound or vehicle control. b. Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors. c. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
2. Immunoprecipitation: a. Incubate the pre-cleared lysate with a BRPF1 antibody or an isotype control antibody overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
3. Washing and Elution: a. Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis: a. Analyze the eluted samples by Western blotting using an antibody against BRPF1. A stronger band in the this compound-treated sample compared to the control can indicate stabilization of the protein by the inhibitor.
Visualizations
Caption: Simplified signaling pathway potentially modulated by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Immunoprecipitation (IP).
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. CETSA [cetsa.org]
- 12. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. Immunoprecipitation Protocol [protocols.io]
- 22. assaygenie.com [assaygenie.com]
- 23. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
Validation & Comparative
A Head-to-Head Comparison: The BRPF1 Inhibitor GSK6853 Versus Its Negative Control GSK9311
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount to elucidating the function of specific protein domains. GSK6853 has emerged as a highly potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain. To ensure that the observed biological effects are specifically due to the inhibition of BRPF1, a structurally similar but biologically inactive control compound is essential. GSK9311 was designed for this purpose, serving as a crucial negative control in experiments involving this compound. This guide provides a comprehensive comparison of these two molecules, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action and Design Rationale
This compound is a benzimidazolone-based compound that potently inhibits the BRPF1 bromodomain, a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] These complexes play a crucial role in chromatin remodeling and gene transcription. The BRPF1 bromodomain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the HAT complex to specific genomic loci. By inhibiting this interaction, this compound effectively disrupts the assembly and function of these HAT complexes.
GSK9311 was rationally designed as a negative control for this compound.[2][3][4] It is a less active analogue of this compound where the 5-amide is alkylated.[2] This modification was intended to disrupt the key interactions required for potent binding to the BRPF1 bromodomain, resulting in a significant drop in inhibitory activity. The structural similarity between this compound and GSK9311, devoid of the significant biological activity, allows researchers to distinguish between specific on-target effects of BRPF1 inhibition and any potential off-target or compound-specific effects.
Comparative Performance Data
The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the stark difference in potency between this compound and its negative control, GSK9311.
| Compound | BRPF1 (pIC50) | BRPF2 (pIC50) |
| This compound | 8.1 | 6.0 |
| GSK9311 | 6.0 | 4.3 |
Data from TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | BRPF1 (pKd) | Selectivity |
| This compound | 9.5 | >1600-fold over all other bromodomains tested. |
Data from BROMOscan® assays. pKd is the negative logarithm of the dissociation constant (Kd).
| Compound | Cellular IC50 (NanoBRET™) |
| This compound | 20 nM |
| GSK9311 | No effect observed |
Data from NanoBRET™ cellular target engagement assays, which measure the displacement of a fluorescent tracer from the BRPF1 bromodomain in live cells.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound and GSK9311's function and the methods used to characterize them, the following diagrams are provided.
Caption: BRPF1 signaling pathway and the inhibitory action of this compound.
References
Validating the On-Target Effects of GSK6853: A Comparative Guide to CRISPR and Other Methodologies
For researchers, scientists, and drug development professionals, establishing the specific on-target effects of a chemical probe is a critical step in preclinical research. This guide provides a comprehensive comparison of CRISPR-Cas9-based target validation with alternative methods for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.
This compound is a chemical probe for the inhibition of the BRPF1 bromodomain, a key scaffolding protein in MYST histone acetyltransferase complexes.[1][2][3][4][5] Validating that the cellular effects of this compound are a direct consequence of BRPF1 inhibition is paramount for its use in dissecting biological pathways and for considering BRPF1 as a therapeutic target. This guide outlines and compares the experimental approaches to confirm the on-target activity of this compound, with a focus on the increasingly utilized CRISPR-Cas9 technology.
Comparison of Target Validation Methods for this compound
The ideal validation method should unequivocally link the chemical probe's phenotypic effect to the modulation of its intended target. Here, we compare CRISPR-Cas9-mediated gene knockout with other widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene (BRPF1) at the DNA level, leading to a complete loss of protein function. | Provides a "gold standard" for genetic validation by creating a null phenotype. High specificity and efficiency. | Can be lethal if the target gene is essential for cell survival. The process of generating and validating knockout cell lines can be time-consuming. | Comparison of IC50 or EC50 values of this compound in wild-type vs. BRPF1 knockout cells. Phenotypic rescue by re-expression of BRPF1. |
| shRNA/siRNA Knockdown | Post-transcriptional silencing of the target gene's mRNA, leading to reduced protein expression. | Useful for studying essential genes where a complete knockout would be lethal. Faster to implement than generating stable knockout lines. | Incomplete protein depletion can lead to ambiguous results. Potential for off-target effects. | Comparison of cellular phenotype upon this compound treatment with the phenotype of BRPF1 knockdown. Quantitative PCR and Western blotting to confirm knockdown efficiency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Directly demonstrates target engagement in a cellular environment. Can be adapted to a high-throughput format. | Does not directly measure the functional consequence of target engagement. Requires specific antibodies or tagged proteins for detection. | Isothermal dose-response curves to determine the concentration at which this compound stabilizes BRPF1. |
| Chemical Proteomics | Affinity-based methods to identify the cellular targets of a small molecule. | Unbiased, proteome-wide identification of on- and off-targets. | Can be technically challenging and may require specialized equipment and expertise. | Quantitative mass spectrometry to determine the enrichment of BRPF1 in pull-down experiments with this compound analogs. |
Experimental Protocols
CRISPR-Cas9 Mediated BRPF1 Knockout
This protocol outlines the generation of a BRPF1 knockout cell line to validate the on-target effects of this compound.
1. gRNA Design and Vector Construction:
-
Design at least two independent single guide RNAs (sgRNAs) targeting early exons of the BRPF1 gene to maximize the probability of generating a loss-of-function frameshift mutation.
-
Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pX459, which also contains a puromycin (B1679871) resistance gene for selection).
2. Transfection and Selection:
-
Transfect the chosen cancer cell line (e.g., a triple-negative breast cancer line where BRPF1 has been identified as a vulnerability) with the BRPF1-sgRNA/Cas9 plasmid using a suitable transfection reagent.
-
At 24-48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
Maintain a non-transfected control to ensure the effectiveness of the selection agent.
3. Single-Cell Cloning and Expansion:
-
After selection, dilute the surviving cells to a density that allows for the isolation of single cells in a 96-well plate.
-
Expand the resulting single-cell-derived colonies.
4. Knockout Validation:
-
Screen the expanded clones for BRPF1 knockout by Western blotting to confirm the absence of the BRPF1 protein.
-
Sequence the genomic DNA of the target locus in the validated knockout clones to identify the specific insertions or deletions (indels) that led to the knockout.
5. Phenotypic Comparison:
-
Perform cell viability assays (e.g., CellTiter-Glo) to compare the sensitivity of the wild-type and BRPF1 knockout cell lines to this compound treatment. A significant rightward shift in the dose-response curve for the knockout line would indicate that the cytotoxic effect of this compound is BRPF1-dependent.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes how to perform an isothermal dose-response CETSA to confirm that this compound directly binds to BRPF1 in cells.
1. Cell Culture and Treatment:
-
Culture cells in appropriate media and seed them in a 96-well PCR plate.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
2. Thermal Denaturation:
-
Heat the cell plate in a thermal cycler to a predetermined temperature that causes partial denaturation of BRPF1 (the melting temperature, Tm). This temperature needs to be optimized for the specific cell line and target.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing undenatured BRPF1) from the aggregated protein by centrifugation.
-
Quantify the amount of soluble BRPF1 in the supernatant using an antibody-based method like Western blotting or an ELISA.
4. Data Analysis:
-
Plot the amount of soluble BRPF1 as a function of the this compound concentration. A sigmoidal curve indicates dose-dependent stabilization of BRPF1 by this compound, confirming target engagement.
Visualizing the Validation Workflow and BRPF1 Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: BRPF1 as a scaffold in the MYST HAT complex.
Caption: Workflow for validating this compound using CRISPR.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. BRPF1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 3. Systematic Comparison of CRISPR and shRNA Screens to Identify Essential Genes Using a Graph-Based Unsupervised Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GSK6853's Anti-Cancer Effects with RNA-Seq Data: A Comparative Guide to BRPF1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the cellular effects of GSK6853, a potent and highly selective inhibitor of the BRPF1 bromodomain, with a particular focus on its transcriptomic signature as revealed by RNA-sequencing. We objectively compare its performance with other known BRPF1 inhibitors, offering supporting experimental data to inform research and drug development decisions.
Introduction to BRPF1 Inhibition
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffolding protein involved in the assembly of histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF complexes. These complexes play a significant role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in various cancers, making it a compelling therapeutic target.[1][2] Small molecule inhibitors targeting the BRPF1 bromodoin prevent its interaction with acetylated histones, thereby modulating gene expression and inducing anti-cancer effects. This guide focuses on this compound and compares its activity with other BRPF1 inhibitors such as OF-1, PFI-4, and NI-57.
Comparative Analysis of BRPF1 Inhibitors
The following table summarizes the key characteristics of this compound and selected alternative BRPF1 inhibitors, focusing on their potency and selectivity.
| Inhibitor | Target(s) | IC50 / pIC50 | Kd | Selectivity | Key Cellular Effects | Ref |
| This compound | BRPF1 | pIC50 = 8.1 (TR-FRET) | 0.3 nM | >1600-fold selective over other bromodomains | Proliferation inhibition, G0/G1 cell cycle arrest, apoptosis in NSCLC cells. | [3][4] |
| OF-1 | Pan-BRPF | IC50 = 1.2 µM (BRPF1B) | 100 nM (BRPF1B) | Good selectivity over non-BRPF bromodomains. | Reduces viability of Taxol-resistant breast cancer cells. | [5][6] |
| PFI-4 | BRPF1B | IC50 = 240 nM (NanoBRET) | 13 nM | Selective for BRPF1B. | Sensitizes Taxol-resistant breast cancer cells to Taxol. | [7] |
| NI-57 | BRPF family | IC50 = 3.1 nM (BRPF1) | 31 nM (BRPF1) | Preferential for BRPF1 over BRPF2/3. | Reduces expression of CCL-22. | |
| BAY-299 | BRD1 (BRPF2) & TAF1 | IC50 = 6-67 nM (BRD1), 8-13 nM (TAF1) | - | >30-fold over other BRPF members | Potent and selective BRD1 and TAF1 inhibitor. |
Cross-Validation of this compound with RNA-Seq Data in Non-Small Cell Lung Cancer (NSCLC)
A key study investigating the effects of this compound on NSCLC cell lines (A549 and H1975) demonstrated its potent anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects.[8] These phenotypic observations were cross-validated with transcriptomic data obtained through RNA-sequencing.
Summary of this compound's Effects in NSCLC
| Assay | Cell Lines | Key Findings | Concentrations Tested |
| Cell Viability (CCK-8) | A549, H1975 | Dose-dependent reduction in cell viability. | 0, 50, 100, 200, 400 µM |
| Apoptosis (Annexin V/PI) | A549, H1975 | Dose-dependent increase in apoptosis. | 0, 25, 50, 100 µM |
| Cell Cycle (Flow Cytometry) | A549, H1975 | Significant G0/G1 phase arrest. | 50 µM |
RNA-Seq Insights into this compound's Mechanism of Action
RNA-seq analysis of A549 cells treated with this compound revealed significant changes in the transcriptome, corroborating the observed cellular phenotypes.[8]
-
Downregulated Gene Pathways: The analysis showed a significant downregulation of genes involved in critical cell cycle processes and DNA maintenance, including:
-
DNA replication
-
Homologous recombination
-
Base excision repair
-
This downregulation of genes essential for cell division and genomic integrity provides a molecular basis for the observed G0/G1 cell cycle arrest and induction of apoptosis.
Comparative Transcriptomic Analysis of BRPF1 Inhibitors
| Inhibitor | Cell Line | Number of Differentially Expressed Genes (DEGs) | Key Affected Pathways/Genes | Ref |
| This compound | A549 (NSCLC) | Not specified | Downregulation of DNA replication, homologous recombination, base excision repair pathways. | [8] |
| PFI-4 | T1-160 (Taxol-resistant TNBC) | 327 up, 336 down | Negative impact on ribosome biogenesis. | [5] |
| OF-1 | T1-160 (Taxol-resistant TNBC) | >2000 up or down | Negative impact on ribosome biogenesis. | [5] |
The data suggests that while both this compound and other BRPF1 inhibitors like PFI-4 and OF-1 impact pathways crucial for cancer cell survival, the specific transcriptomic signatures may vary depending on the inhibitor and the cellular context. The broader impact of the pan-BRPF inhibitor OF-1 on the transcriptome compared to the more selective PFI-4 is noteworthy.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound in NSCLC.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed A549 and H1975 cells in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) for 48 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
RNA Sequencing
-
Treat cells with this compound or DMSO (vehicle control).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the RNA samples.
-
Perform paired-end sequencing on a suitable platform (e.g., Illumina).
-
Align reads to the reference genome and perform differential gene expression analysis.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
Western Blotting
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, CCNA2, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a highly potent and selective BRPF1 inhibitor with demonstrated anti-cancer activity in NSCLC models. RNA-seq data provides strong cross-validation for its observed effects on cell proliferation, apoptosis, and cell cycle, pinpointing the downregulation of DNA replication and repair pathways as a key mechanism. Comparative analysis with other BRPF1 inhibitors suggests that while the general mechanism of action is conserved, the specific transcriptomic consequences can differ, highlighting the importance of inhibitor selectivity and cellular context. The detailed protocols provided in this guide should facilitate the replication and further investigation of these findings. Further head-to-head comparative studies, particularly at the transcriptomic level, are warranted to fully elucidate the therapeutic potential of different BRPF1 inhibitors.
References
- 1. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRPF1 bridges H3K4me3 and H3K23ac in human embryonic stem cells and is essential to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
GSK6853 vs. Pan-Bromodomain Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective BRPF1 inhibitor, GSK6853, and pan-bromodomain inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in epigenetic drug discovery.
Executive Summary
This compound is a highly potent and selective inhibitor of the BRPF1 bromodomain, a key component of the MYST family of histone acetyltransferase (HAT) complexes. In contrast, pan-bromodomain inhibitors, particularly those targeting the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT), exhibit a broader inhibitory profile. This guide delves into a detailed comparison of their target specificity, potency, and impact on cellular signaling pathways, providing a clear distinction between these two classes of epigenetic modulators.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and representative pan-bromodomain inhibitors, offering a side-by-side comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | pKd | Kd (nM) | Selectivity |
| This compound | BRPF1 | TR-FRET | 8.1 | 8 | - | - | >1600-fold vs. other bromodomains [1][2][3][4][5] |
| BRPF2 | TR-FRET | 5.1 | 7943 | - | - | ||
| BRPF3 | TR-FRET | 4.8 | 15849 | - | - | ||
| BRD4 BD1 | TR-FRET | 4.7 | 19953 | - | - | ||
| BRD4 BD2 | TR-FRET | <4.3 | >50118 | - | - | ||
| BRPF1 | BROMOscan | - | - | 9.5 | 0.3 | ||
| JQ1 | BRD4 BD1 | ALPHAscreen | - | 77 | - | ~50 | Pan-BET inhibitor |
| BRD4 BD2 | ALPHAscreen | - | 33 | - | ~90 | ||
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | - | ~35 | - | 50.5 - 61.3 | Pan-BET inhibitor |
| OTX-015 (Birabresib) | BET family | various | - | 19-39 | - | - | Pan-BET inhibitor |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| This compound | Various | NanoBRET | 20 |
| JQ1 | MM.1S (Multiple Myeloma) | Proliferation | ~200 |
| MV4-11 (AML) | Proliferation | 28 | |
| I-BET762 (Molibresib) | MDA-MB-231 (Breast Cancer) | Proliferation | 460 |
| AsPC-1 (Pancreatic Cancer) | Proliferation | 231 |
Mechanism of Action and Signaling Pathways
The distinct target profiles of this compound and pan-bromodomain inhibitors lead to the modulation of different signaling pathways.
This compound: Targeting the BRPF1-MYST Complex
This compound selectively inhibits the BRPF1 bromodomain. BRPF1 is a crucial scaffolding protein within the MYST family of histone acetyltransferase (HAT) complexes, which also include KAT6A (MOZ), KAT6B (MORF), and KAT7 (HBO1). By inhibiting BRPF1, this compound disrupts the assembly and function of these HAT complexes, thereby altering gene expression patterns. In non-small cell lung cancer (NSCLC) cells, this has been shown to suppress the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.
Pan-Bromodomain Inhibitors: Broad BET Inhibition
Pan-BET inhibitors, such as JQ1 and I-BET762, target the bromodomains of BRD2, BRD3, and BRD4. These proteins are "readers" of histone acetylation and play a pivotal role in transcriptional activation. By displacing BET proteins from chromatin, these inhibitors downregulate the expression of key oncogenes, most notably c-MYC. They also impact inflammatory pathways by inhibiting the activity of NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to bromodomains.
Protocol:
-
Reagents are prepared in an appropriate assay buffer.
-
The test compound (e.g., this compound) is serially diluted.
-
The Europium-labeled bromodomain, biotinylated acetylated histone peptide, and the test compound are incubated together.
-
Streptavidin-Allophycocyanin (SA-APC) is added and the mixture is incubated to allow for binding.
-
The plate is read on a TR-FRET-compatible reader, with excitation typically around 320-340 nm and emission measured at both 615 nm (Europium donor) and 665 nm (APC acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the bromodomain-peptide interaction.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
BROMOscan® Assay
BROMOscan® is a competition binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.
Protocol:
-
Test compounds are incubated with DNA-tagged bromodomains.
-
The mixture is added to wells containing an immobilized ligand that binds to the active site of the bromodomain.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The Kd is determined from the concentration of the test compound that results in 50% inhibition of bromodomain binding to the immobilized ligand.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the apparent affinity of a test compound for a target protein within intact cells.
Protocol:
-
Cells are transiently transfected with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.
-
The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the target bromodomain.
-
The test compound is added in a dose-response manner, competing with the tracer for binding to the bromodomain-NanoLuc® fusion protein.
-
A substrate for NanoLuc® is added, and Bioluminescence Resonance Energy Transfer (BRET) from NanoLuc® to the fluorescent tracer is measured.
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
The cellular IC50 is determined from the dose-response curve.
Conclusion
This compound and pan-bromodomain inhibitors represent two distinct strategies for targeting epigenetic pathways. This compound offers high selectivity for BRPF1, providing a tool for dissecting the specific roles of the MYST HAT complexes in health and disease. Pan-BET inhibitors, on the other hand, have a broader activity profile, impacting the transcription of key oncogenes and inflammatory mediators. The choice between these inhibitors will depend on the specific research question and the desired therapeutic outcome. This guide provides the necessary data and experimental context to aid researchers in making these critical decisions.
References
A Head-to-Head Comparison of GSK6853 and Afatinib in Cellular Signaling and Preclinical Models
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the precision of molecular action dictates therapeutic potential. This guide provides a head-to-head comparison of two distinct investigational compounds: GSK6853, a selective inhibitor of the epigenetic reader protein BRPF1, and afatinib (B358), an irreversible inhibitor of the ErbB family of receptor tyrosine kinases. While no direct comparative studies exist due to their fundamentally different mechanisms of action, this document aims to provide a comprehensive overview of their respective biochemical potencies, cellular effects, and preclinical data to inform research and development decisions.
Note on "Ofatasib": Initial searches for "ofatasib" did not yield any publicly available information on a compound with this designation. Based on phonetic similarity, this comparison proceeds with the well-characterized oncology drug afatinib .
Executive Summary
This compound and afatinib represent two different modalities of targeted therapy. This compound operates in the realm of epigenetics, targeting the bromodomain of BRPF1 to modulate gene expression, with recent studies highlighting its impact on the JAK2/STAT3 signaling pathway. In contrast, afatinib is a potent, irreversible kinase inhibitor that broadly targets the ErbB family of receptors, which are critical drivers in various cancers. This guide will delve into the specifics of their mechanisms, present available quantitative data in a comparative format, and provide detailed experimental methodologies for the key assays cited.
Mechanism of Action and Signaling Pathways
This compound: An Epigenetic Modulator
This compound is a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) protein.[1][2][3] BRPF1 is a scaffold protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes.[2] By binding to the bromodomain of BRPF1, this compound prevents the recognition of acetylated lysine (B10760008) residues on histones, thereby disrupting the recruitment of the HAT complex to chromatin and altering gene transcription.[4] Recent studies in non-small cell lung cancer (NSCLC) models have shown that this compound's antiproliferative effects are mediated through the suppression of the JAK2/STAT3 signaling pathway, leading to the downregulation of Cyclin A2 (CCNA2), cell cycle arrest, and apoptosis.[5][6]
Afatinib: An Irreversible ErbB Family Inhibitor
Afatinib is a second-generation tyrosine kinase inhibitor that irreversibly blocks signaling from the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[7][8][9] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to a sustained inhibition of their kinase activity.[7][8] This prevents receptor autophosphorylation and downstream signaling through key oncogenic pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately inhibiting cell proliferation and promoting apoptosis in cancer cells dependent on ErbB signaling.[10][11][12][13][14] Afatinib is approved for the treatment of NSCLC with specific EGFR mutations.[7][15][16][17]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and afatinib. Direct comparison of potency values should be interpreted with caution due to the different assays and target classes.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Afatinib |
| Target(s) | BRPF1 Bromodomain | EGFR, HER2, HER4 |
| IC50 / pIC50 / pKd | pIC50 = 8.1 (TR-FRET)[1] | IC50 (EGFR) = 0.5 nM[18] |
| pKd = 9.5 (BROMOscan)[2] | ||
| Selectivity | >1600-fold over other bromodomains | Irreversible pan-ErbB family inhibitor |
Table 2: Preclinical Data
| Parameter | This compound | Afatinib |
| Cellular Activity | Antiproliferative effects in NSCLC cell lines (A549, H1975)[5][6] | Potent activity against NSCLC cell lines with EGFR mutations (e.g., Del19, L858R)[8][19] |
| In Vivo Efficacy | Suitable for in vivo studies via intraperitoneal administration[1] | Tumor shrinkage in various rodent models of cancer[19] |
| Bioavailability (Mouse) | 22% (Oral), 85% (Intraperitoneal)[1] | Data not readily available in summarized format |
| Terminal Half-life (Mouse) | 1.7 hours (IV)[1] | Data not readily available in summarized format |
| Clinical Status | Preclinical[2] | Approved for clinical use in specific patient populations[7][15][16][17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to characterize bromodomain and kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Bromodomain Inhibitors (this compound)
Objective: To determine the in vitro potency of this compound against the BRPF1 bromodomain.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Prepare stock solutions of biotinylated histone H4 acetylated lysine peptide, Europium-labeled anti-tag antibody (specific to the recombinant BRPF1 protein's tag), and streptavidin-allophycocyanin (SA-APC).
-
Compound Dispensing: Dispense serial dilutions of this compound in assay buffer into a low-volume 384-well plate. Include wells with DMSO as a vehicle control.
-
Protein Addition: Add a solution of recombinant BRPF1 protein to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.
-
Detection Mix Addition: Add a pre-mixed detection solution containing the biotinylated peptide, Europium-labeled antibody, and SA-APC.
-
Second Incubation: Incubate the plate in the dark at room temperature to allow the formation of the BRPF1-peptide-antibody-streptavidin complex, bringing the Europium donor and APC acceptor into proximity for FRET.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay for EGFR Inhibitors (Afatinib)
Objective: To determine the in vitro potency of afatinib against the EGFR kinase.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of recombinant human EGFR kinase and a suitable peptide substrate.
-
Compound Dispensing: Dispense serial dilutions of afatinib in kinase buffer into a 384-well plate. Include wells with DMSO as a vehicle control.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a tracer amount of [γ-33P]ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measurement: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP. Measure the amount of 33P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity (in counts per minute) against the inhibitor concentration and fit the data to determine the IC50 value.
Conclusion
This compound and afatinib are potent molecules that function through distinct and unrelated mechanisms. This compound represents a targeted approach to epigenetic modulation by inhibiting the BRPF1 bromodomain, with downstream effects on the JAK2/STAT3 pathway. Afatinib is a well-established, clinically approved irreversible inhibitor of the ErbB family of receptor tyrosine kinases, a cornerstone of therapy for certain EGFR-mutated cancers. The data and protocols presented here provide a foundational guide for researchers to understand the individual characteristics of these compounds and to design further investigations into their respective therapeutic potentials. The lack of direct comparative data underscores the importance of selecting appropriate therapeutic agents based on the specific molecular drivers of the disease under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ErbB Family Signalling: A Paradigm for Oncogene Addiction and Personalized Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. anygenes.com [anygenes.com]
- 15. drugs.com [drugs.com]
- 16. Afatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Afatinib: MedlinePlus Drug Information [medlineplus.gov]
- 18. Afatinib - Wikipedia [en.wikipedia.org]
- 19. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK6853's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GSK6853, a potent BRPF1 inhibitor, with other well-established BET (Bromodomain and Extra-Terminal) family inhibitors. The information presented herein is supported by experimental data from publicly available studies, offering a resource for researchers evaluating inhibitors for their studies.
Executive Summary
This compound is a highly potent and selective chemical probe for the BRPF1 bromodomain.[1] It exhibits exceptional selectivity, with a reported greater than 1600-fold preference for BRPF1 over a wide panel of other human bromodomains.[1] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the biological functions of BRPF1. In contrast, widely used BET inhibitors such as JQ1, I-BET762 (Molibresib), and OTX015 (Birabresib) are characterized as pan-BET inhibitors, demonstrating potent inhibition across the BET family members (BRD2, BRD3, and BRD4) but with less discrimination against other bromodomain families compared to the targeted selectivity of this compound.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of this compound against BRPF1 and compares it to the selectivity of prominent pan-BET inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | BRPF1 pKd | BET Family Inhibition | Selectivity over other Bromodomains |
| This compound | BRPF1 | 9.5 | Weak | >1600-fold |
| JQ1 | BRD2, BRD3, BRD4 | Not reported as primary | Potent (nM range Kd) | High selectivity for BET family |
| I-BET762 | BRD2, BRD3, BRD4 | Not reported as primary | Potent (nM range IC50/Kd) | High selectivity for BET family |
| OTX015 | BRD2, BRD3, BRD4 | Not reported as primary | Potent (nM range EC50/IC50) | High selectivity for BET family |
Note: Direct head-to-head BROMOscan data for all compounds against the same comprehensive panel is not publicly available. The selectivity of JQ1, I-BET762, and OTX015 is primarily characterized against the BET family.
Signaling Pathway and Inhibitor Specificity
The diagram below illustrates the specificity of this compound for the BRPF1 bromodomain, a component of the MOZ/MORF histone acetyltransferase complexes, in contrast to pan-BET inhibitors that target the bromodomains of BRD2, BRD3, and BRD4.
Caption: Specificity of this compound for BRPF1 vs. pan-BET inhibitors.
Experimental Protocols
Detailed methodologies for key assays cited in the determination of inhibitor selectivity are provided below.
BROMOscan® Assay
The BROMOscan® technology is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates stronger binding.
Workflow:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with the immobilized ligand in the presence of varying concentrations of the test compound.
-
After an incubation period to reach equilibrium, unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR.
-
The results are used to calculate the dissociation constant (Kd) for the interaction between the test compound and each bromodomain.
Caption: BROMOscan® workflow for determining inhibitor selectivity.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for measuring the binding affinity of inhibitors to bromodomains in a solution-based format.
Principle: This assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., APC) when they are in close proximity. A biotinylated histone peptide is bound to a streptavidin-donor fluorophore conjugate, and the bromodomain is tagged with an antibody conjugated to the acceptor fluorophore. When the bromodomain binds to the histone peptide, FRET occurs. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Protocol Outline:
-
Reagents are prepared in an appropriate assay buffer.
-
The test compound is serially diluted.
-
The bromodomain, biotinylated histone peptide, and the donor and acceptor fluorophores are added to the assay plate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated from the dose-response curves.
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.
Principle: A target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that enters the cell and binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol Outline:
-
Cells are transiently transfected with a plasmid encoding the NanoLuc®-bromodomain fusion protein.
-
Transfected cells are plated in an assay plate.
-
The test compound is serially diluted and added to the cells.
-
The NanoBRET™ tracer is added to the cells.
-
The plate is incubated to allow for compound entry and binding.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured.
-
The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.
References
A Comparative Guide to the In Vitro and In Vivo Effects of GSK6853, a Selective BRPF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of GSK6853, a potent and selective chemical probe for the BRPF1 bromodomain. The data presented herein is intended to support researchers in the fields of epigenetics, oncology, and drug discovery.
Introduction to this compound
This compound is a selective benzimidazolone inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain.[1][2] BRPF1 is a scaffolding protein crucial for the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin modification and gene transcription.[1][3] Dysregulation of these pathways is implicated in various diseases, including cancer.[4] This guide details the efficacy, mechanism of action, and pharmacokinetic properties of this compound in both cellular and whole-organism models.
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative data regarding the activity and properties of this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Assay Type | Source |
| Potency | |||
| pKd for BRPF1 | 9.5 | BROMOscan | |
| pIC50 for BRPF1 | 8.1 | TR-FRET | |
| Cellular IC50 | 20 nM | NanoBRET Target Engagement Assay | |
| Selectivity | |||
| Fold Selectivity | >1600-fold | BROMOscan (against a panel of bromodomains) | |
| Cellular Effects (NSCLC cell lines) | |||
| Proliferation Inhibition | Dose-dependent | CCK-8 and Colony Formation Assays | |
| Cell Cycle Arrest | G0/G1 phase | Flow Cytometry | |
| Apoptosis Induction | Dose-dependent | Annexin V/PI Staining | |
| Recommended Max Concentration | ≤ 1 µM | To minimize off-target effects in cell-based assays |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Male CD1 Mice
| Administration Route | Dose | Cmax | Tmax | Bioavailability (%) | Source |
| Intravenous (IV) | 1 mg/kg | - | - | - | |
| Oral (PO) | 3 mg/kg | 42 ng/mL | 1.5 h | 22 | |
| Intraperitoneal (IP) | 3 mg/kg | 469 ng/mL | 0.25 h | 85 | |
| Additional Parameters | |||||
| Blood Clearance (IV) | 107 mL/min/kg | ||||
| Volume of Distribution (IV) | 5.5 L/kg | ||||
| Terminal Half-life (IV) | 1.7 h | ||||
| Fraction Unbound (in CD1 mouse) | 7.9% |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRPF1 inhibitor this compound inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Action of GSK6853: An Orthogonal Approach to Confirming its BRPF1 Bromodomain Inhibition
GSK6853 has emerged as a highly potent and selective chemical probe for the BRPF1 bromodomain, a key component of MYST histone acetyltransferase complexes.[1][2][3] Its primary mechanism of action is the direct inhibition of the BRPF1 bromodomain, preventing its interaction with acetylated histones.[1][2] This guide provides a comparative overview of the primary methods used to establish this mechanism and details orthogonal approaches for its comprehensive validation, offering researchers a robust framework for their investigations.
The BRPF (Bromodomain and PHD Finger-containing) proteins act as scaffolding proteins, bringing together MYST family histone acetyltransferases (HATs) to form active complexes. These complexes play crucial roles in regulating chromatin structure and gene expression, and their dysregulation is implicated in various diseases, including cancer. This compound offers a tool to dissect the specific functions of the BRPF1 bromodomain in these processes.
Primary Validation of this compound's Mechanism of Action
The initial characterization of this compound relied on a suite of biochemical and cellular assays to determine its potency, selectivity, and direct target engagement.
Table 1: Summary of Primary Assays for this compound
| Assay Type | Method | Purpose | Key Findings for this compound |
| Biochemical Potency | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the binding affinity of this compound to the isolated BRPF1 bromodomain. | pIC50 of 8.1 |
| Biochemical Selectivity | BROMOscan® | A competitive binding assay that screens this compound against a large panel of bromodomains to assess selectivity. | >1600-fold selectivity for BRPF1 over other bromodomains. |
| Cellular Target Engagement | NanoBRET™ Assay | Measures the displacement of a NanoLuc-tagged BRPF1 bromodomain from Halo-tagged histone H3.3 in live cells, confirming cell permeability and target engagement. | pIC50 of 7.7 in HEK293 cells. |
| Endogenous Target Engagement | Chemoproteomic Competition Binding Assay | Utilizes a chemical probe to pull down bromodomain-containing proteins from cell lysates. The ability of this compound to compete with the probe for binding to endogenous BRPF1 is then measured. | Potent binding to full-length endogenous BRPF1 with a pIC50 of 8.6. |
Orthogonal Methods for Deeper Mechanistic Validation
To rigorously validate this compound's mechanism of action, it is crucial to employ orthogonal methods that are conceptually distinct from the primary binding and proximity-based assays. These methods should confirm target engagement through different biophysical principles or assess the functional consequences of target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying drug-target engagement in a cellular context. It operates on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature. This provides an independent measure of target engagement without the need for engineered proteins or specific probes.
Comparison with Primary Methods:
| Method | Principle | Advantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | High-throughput, quantitative, live-cell compatible. |
| CETSA | Ligand-induced thermal stabilization | Label-free, applicable to native proteins, provides direct evidence of physical binding in cells. |
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293, HUT-78) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble BRPF1 at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble BRPF1 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Downstream Functional Genomics and Proteomics
A truly orthogonal validation of this compound's mechanism involves demonstrating its effect on the known downstream functions of BRPF1. As a scaffolding protein for MYST HAT complexes, BRPF1 is involved in histone acetylation and the regulation of gene expression.
Table 2: Comparison of Downstream Functional Assays
| Assay | What it Measures | Relevance to this compound |
| RNA-Sequencing (RNA-Seq) | Global changes in gene expression. | Identifies genes and pathways regulated by BRPF1-dependent HAT activity. |
| Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) | Genome-wide localization of specific histone modifications (e.g., H3K14ac, H3K23ac). | Determines if this compound treatment leads to a reduction in BRPF1-mediated histone acetylation at specific genomic loci. |
| Proteomics (e.g., SILAC, TMT) | Global changes in protein expression. | Validates that transcript-level changes observed in RNA-Seq translate to the protein level. |
-
Cell Treatment: Treat a relevant cell line with this compound (at a concentration around its cellular IC50, e.g., 20-100 nM) and a vehicle control for a suitable duration (e.g., 24-48 hours).
-
RNA Extraction and Library Preparation: Isolate total RNA from the cells and prepare sequencing libraries.
-
Sequencing: Perform deep sequencing of the prepared libraries.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis. Identify significantly up- and down-regulated genes in this compound-treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes to identify biological processes affected by BRPF1 inhibition. A recent study has implicated this compound in the downregulation of the JAK2/STAT3 signaling pathway and CCNA2 in non-small cell lung cancer cells, providing a potential set of downstream markers to investigate.
Chemical Proteomics with a Photoaffinity Probe
While chemoproteomic competition binding assays were used in the primary characterization of this compound, the use of an independently designed photoaffinity probe can serve as an orthogonal method to identify the direct targets of this compound in living cells. A photo-probe based on a different chemical scaffold that also binds to bromodomains could be used in competition with this compound to confirm its binding targets.
-
Probe Synthesis: Synthesize a photo-reactive and clickable version of a known bromodomain-binding molecule (e.g., photo-bromosporine).
-
Cell Treatment and Crosslinking: Treat cells with the photoaffinity probe in the presence or absence of excess this compound. Irradiate the cells with UV light to covalently crosslink the probe to its binding partners.
-
Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a reporter tag (e.g., biotin) to the probe-crosslinked proteins.
-
Enrichment and Proteomics: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.
-
Data Analysis: Compare the proteins identified in the presence and absence of this compound. A significant reduction in the labeling of BRPF1 in the presence of this compound provides strong evidence of direct and selective target engagement in a native cellular environment.
Conclusion
The validation of a chemical probe's mechanism of action is fundamental to its utility in biological research. While primary assays have established this compound as a potent and selective inhibitor of the BRPF1 bromodomain, employing orthogonal methods such as CETSA, downstream functional genomics, and photoaffinity-based chemical proteomics provides a more comprehensive and robust validation. This multi-faceted approach strengthens the confidence in experimental findings and ensures that the observed biological effects are indeed a consequence of on-target BRPF1 inhibition.
References
Safety Operating Guide
Proper Disposal of GSK6853: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective BRPF1 bromodomain inhibitor, GSK6853, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent research compound, all waste generated, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with the handling and disposal of this compound. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available from all suppliers, general best practices for the disposal of potent, research-grade small molecules should be followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Summary of Disposal Procedures
The following table outlines the recommended disposal actions for various forms of this compound waste:
| Waste Type | Disposal Procedure |
| Unused or Expired Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams. |
| This compound Stock Solutions (e.g., in DMSO) | Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain. |
| Contaminated Labware (pipette tips, vials, etc.) | Place in a designated hazardous solid waste container immediately after use. |
| Contaminated Personal Protective Equipment (PPE) | Dispose of in a designated hazardous solid waste container. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup in a sealed container and dispose of as hazardous chemical waste. |
Step-by-Step Disposal Protocols
1. Disposal of Unused or Expired Solid this compound:
-
Container: Place the original vial or a securely sealed and compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.
2. Disposal of this compound Solutions:
-
Waste Collection: All solutions containing this compound, including stock solutions (commonly in DMSO) and diluted experimental solutions, must be collected as hazardous liquid waste.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO), and an approximate concentration.
-
Prohibition: Under no circumstances should solutions containing this compound be poured down the drain.
3. Disposal of Contaminated Labware and PPE:
-
Solid Waste Stream: All disposable items that have come into direct contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, vials, and gloves, must be considered hazardous solid waste.
-
Collection: Immediately after use, place these items into a designated, clearly labeled hazardous solid waste container (e.g., a labeled bag or a lined bin).
-
Sharps: Needles or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials throughout a typical experimental workflow.
Essential Safety and Logistical Information for Handling GSK6853
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as GSK6853, a selective inhibitor of the BRPF1 bromodomain.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to minimize risks and ensure a safe research environment.
Personal Protective Equipment (PPE)
When working with this compound, it is essential to use appropriate personal protective equipment. The following table summarizes the recommended PPE based on standard laboratory safety guidelines for handling chemical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities. |
Chemical and Physical Properties
This compound is a crystalline solid.[4] Understanding its solubility is crucial for preparing stock solutions and conducting experiments.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL[4], 81 mg/mL[2] |
| Ethanol | 30 mg/mL[4] |
| Dimethylformamide (DMF) | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: The solubility of this compound in DMSO may be affected by moisture. It is recommended to use fresh DMSO.[2]
Storage and Stability
Proper storage is vital to maintain the integrity of this compound.
| Condition | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 2 years |
| -20°C | 1 year |
It is not recommended to store the solution for long-term use; it should be used as soon as possible after preparation.[4]
Operational and Disposal Plans
A clear, step-by-step workflow ensures that this compound is handled safely from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with institutional, local, state, and federal regulations.[5] This includes any unused material, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment. Waste should be collected in a designated, properly labeled hazardous waste container. Avoid pouring chemical waste down the drain. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
